Dodecylbenzene
Description
dodecylbenzene is a natural product found in Aloe vera with data available.
Structure
3D Structure
Properties
IUPAC Name |
dodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30, Array | |
| Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
| Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
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Foundational & Exploratory
"environmental fate and toxicology of dodecylbenzene"
An In-depth Technical Guide to the Environmental Fate and Toxicology of Dodecylbenzene
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the environmental lifecycle and toxicological profile of dodecylbenzene, a key chemical intermediate. Primarily serving as a precursor to linear alkylbenzene sulfonate (LAS), one of the most widely used anionic surfactants in detergents and cleaning products, its environmental presence and potential impacts are of significant scientific interest.[1] This document is structured to provide researchers, environmental scientists, and drug development professionals with a foundational understanding of dodecylbenzene's properties, its transformation in the environment, and the methodologies used to assess its risk.
Physicochemical Characteristics: The Foundation of Environmental Behavior
Understanding the intrinsic properties of dodecylbenzene is critical to predicting its movement and partitioning in the environment. It is a colorless, viscous liquid with a characteristic weak odor.[1] Its high octanol-water partition coefficient (Log KOW) indicates a strong tendency to associate with organic matter and lipids rather than remaining in aqueous phases, a property that governs its distribution in soil, sediment, and biota.[2][3][4]
Table 1: Key Physicochemical Properties of Dodecylbenzene and Related Compounds
| Property | Dodecylbenzene | Dodecylbenzenesulfonic Acid (DBSA) | Sodium Dodecylbenzene Sulfonate (SDBS) | Source(s) |
|---|---|---|---|---|
| CAS Number | 123-01-3 | 27176-87-0 | 25155-30-0 | [5] |
| Molecular Formula | C₁₈H₃₀ | C₁₈H₃₀O₃S | C₁₈H₂₉NaO₃S | [6] |
| Molecular Weight | 246.43 g/mol | 326.49 g/mol | 348.48 g/mol | [7] |
| Physical State | Colorless Liquid | Light Yellow to Brown Liquid | Solid (Powder/Flake) or Liquid Slurry | [1][7][8] |
| Melting Point | 3 °C | 10 °C | 288 °C | [4][9][10] |
| Boiling Point | 331 °C | >204.5 °C | Decomposes | [4][9][10] |
| Water Solubility | Very Low | Soluble | 300 mg/L | [9][10] |
| log KOW | ~8.65 | 1.96 (for salt) | 1.96 | [2][3][4][9] |
| Vapor Pressure | 0.1 hPa @ 50 °C | 3 x 10⁻¹³ Pa (modeled) | Negligible |[4][9] |
Note: Dodecylbenzene itself is highly hydrophobic. Its sulfonated and salt forms (DBSA and SDBS), which are the environmentally relevant surfactants, are significantly more water-soluble.
Environmental Fate and Distribution
Once released into the environment, typically through wastewater effluent, the fate of dodecylbenzene and its derivatives is governed by a combination of partitioning, degradation, and transport processes.
Partitioning in Environmental Compartments
Fugacity modeling indicates that if released equally to air, water, and soil, the majority of dodecylbenzenesulfonic acid will partition to soil (65%) and water (32%), with smaller amounts in sediment (2.5%) and air (0.5%).[9] The high soil adsorption coefficient (KOC) value of 9076 confirms its strong tendency to bind to organic carbon in soil and sludge, which limits its mobility in groundwater but concentrates it in solids.[9]
Degradation Pathways: The Primary Removal Mechanism
The primary mechanism for the removal of linear alkylbenzene sulfonates (LAS) from the environment is biodegradation.[11][12] Abiotic processes play a lesser, though still relevant, role.
2.2.1. Biodegradation
Microorganisms in soil, water, and sediment readily degrade LAS. The process is highly efficient under aerobic conditions but can also occur, albeit much more slowly, in anaerobic environments.
-
Aerobic Biodegradation: This is the dominant and most rapid degradation pathway.[13] The process is initiated by bacterial enzymes that attack the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the chain via β-oxidation.[13][14][15] This creates a series of intermediate metabolites known as sulfophenylcarboxylic acids (SPCs).[14][15][16] These SPCs are then further degraded through the cleavage of the aromatic ring, ultimately leading to complete mineralization into carbon dioxide, water, and sulfate.[14][15] The high removal rates of LAS in modern wastewater treatment plants are a direct result of this efficient aerobic process.[14]
-
Anaerobic Biodegradation: For many years, it was assumed that LAS did not biodegrade in the absence of oxygen.[17] However, recent research has demonstrated that slow degradation can occur in anoxic environments like marine sediments, with removal of up to 79% over 165 days.[17] The proposed pathway differs from the aerobic route, beginning with the addition of fumarate to the subterminal carbon of the alkyl chain, forming dicarboxylic acids that are then further metabolized.[17] While significantly slower than aerobic degradation, this pathway is crucial for the ultimate fate of LAS in environments such as buried sediments.[18]
2.2.2. Abiotic Degradation
-
Photodegradation: In the atmosphere, dodecylbenzenesulfonic acid is susceptible to indirect photolysis, with an estimated half-life of 7.8 hours due to reactions with hydroxyl radicals.[9] In water, it is also susceptible to photodegradation.[19]
-
Hydrolysis: LAS is stable to hydrolysis at environmentally relevant pH ranges (pH 4-9), meaning this pathway does not contribute significantly to its degradation.[9]
Bioaccumulation Potential
While the high Log KOW of the parent dodecylbenzene molecule suggests a high potential for bioaccumulation, the reality for its sulfonated derivatives (LAS) is more nuanced.[4] Experimental studies have determined bioconcentration factors (BCFs) for C12-LAS in fish and invertebrates ranging from 9 to 116.[20] These values indicate a low to moderate potential for bioaccumulation. The discrepancy is explained by the fact that organisms can metabolize and eliminate LAS. Furthermore, its ready biodegradation in the environment prevents the sustained concentrations needed for significant bioaccumulation to occur.[5][9]
Ecotoxicology: Effects on Environmental Organisms
The toxicological profile of dodecylbenzene and its derivatives is well-characterized, particularly for aquatic ecosystems, which represent the primary receiving environment.
Aquatic Toxicology
LAS exhibits moderate toxicity to aquatic organisms across different trophic levels. As a surfactant, its primary mode of action is narcosis or baseline toxicity, disrupting cell membrane integrity. Due to its high hydrophobicity, dodecylbenzene is considered a "difficult-to-test" substance, often requiring specialized methods like passive dosing to achieve and maintain stable exposure concentrations at the solubility limit for reliable toxicity testing.[2][3]
Table 2: Summary of Aquatic Ecotoxicity Data for Dodecylbenzene and LAS
| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Substance | Source(s) |
|---|---|---|---|---|---|---|
| Algae | Raphidocelis subcapitata | Growth Inhibition | 8-13% inhibition at solubility limit | 72 h | Dodecylbenzene | [2][3] |
| Invertebrate | Daphnia magna | 48h LC₅₀ (Acute) | 3.5 | 48 h | LAS | [9] |
| Invertebrate | Daphnia magna | Immobilization | 19.3% at solubility limit | 72 h | Dodecylbenzene | [2][3] |
| Invertebrate | Daphnia magna | 21d-NOEC (Chronic) | 1.65 | 21 d | LAS | [9] |
| Fish | Salmo gairdneri | 96h LC₅₀ (Acute) | 3.2 - 5.6 | 96 h | DBSA (Na salt) | [9] |
| Fish | Pimephales promelas | 1yr-NOEC (Chronic) | 0.90 | 1 yr | C11.8 LAS | [9] |
| Fish | Danio rerio (embryo) | No significant effects | At solubility limit | 96 h | Dodecylbenzene |[2][3] |
LC₅₀: Lethal concentration for 50% of the population. NOEC: No Observed Effect Concentration.
Terrestrial and Sediment Toxicology
Given its tendency to partition to soil and sediment, the effects on terrestrial organisms are also important.
-
Soil Organisms: Studies on earthworms (Eisenia foetida and Lumbricus terrestris) have shown 14-day LC₅₀ values greater than 1 mg/g of soil, indicating toxicity at high concentrations.[9]
-
Soil Properties: The addition of sodium dodecylbenzene sulfonate (SDBS) to soil can alter its chemical properties. Studies have shown that increasing SDBS levels can significantly increase soil electrical conductivity (EC) and the availability of certain metals like iron, manganese, zinc, and copper, while decreasing aggregate stability at high concentrations.[21]
Standard Methodologies for Assessment
The evaluation of a chemical's environmental fate and toxicology relies on a suite of standardized, internationally accepted protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the gold standard in this field, ensuring data are reliable and mutually accepted among member countries.[22][23]
Environmental Risk Assessment Workflow
A typical environmental risk assessment for a substance like dodecylbenzene follows a logical progression from understanding its basic properties to evaluating its fate and effects, culminating in a risk characterization.
Sources
- 1. Dodecylbenzene - Wikipedia [en.wikipedia.org]
- 2. Toxicity of dodecylbenzene to algae, crustacean, and fish - Passive dosing of highly hydrophobic liquids at the solubility limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient and sustainable removal of linear alkylbenzene sulfonate in a membrane biofilm: Oxygen supply dosage impacts mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bibrepo.uca.es [bibrepo.uca.es]
- 15. researchgate.net [researchgate.net]
- 16. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ewg.org [ewg.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of the use of sodium dodecylbenzene sulfonate (SDBS) on some soil attributes [ejsms.gau.ac.ir]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 23. oecd.org [oecd.org]
Structural Isomers of Dodecylbenzene: A Technical Guide for Pharmaceutical & Chemical Development
The following technical guide details the structural isomerism of dodecylbenzene (DDB), characterizing its physicochemical properties, synthesis, and relevance in pharmaceutical applications.
Executive Summary
Dodecylbenzene (DDB) is not a single chemical entity but a complex mixture of positional structural isomers. While historically commoditized as a precursor for industrial detergents (Linear Alkylbenzene Sulfonates, LAS), DDB isomers possess distinct physicochemical profiles critical for drug delivery systems , impurity profiling , and surfactant-mediated solubilization .
For the pharmaceutical scientist, understanding the ratio of 2-phenyl to internal (5- or 6-phenyl) isomers is vital. This ratio dictates the Critical Micelle Concentration (CMC) , Kraft point (solubility) , and viscosity of the resulting sulfonate derivatives—parameters that directly impact the bioavailability of hydrophobic drugs in micellar formulations. This guide provides a rigorous analysis of these isomers, their separation, and their chemical behavior.
Structural Isomerism & Nomenclature
Dodecylbenzene (
Positional Isomers
Because the benzene ring cannot attach to the terminal carbons (C1 or C12) without becoming "1-phenyl," which is chemically distinct and rare in standard Friedel-Crafts synthesis, the relevant isomers range from 2-phenyldodecane to 6-phenyldodecane .
-
2-Phenyldodecane: The phenyl group is attached to the second carbon. The molecule is "linear-like" with a long tail.
-
6-Phenyldodecane: The phenyl group is attached to the center of the chain (C6). The molecule is "V-shaped" or globular.
Visualization of Isomer Shift
The following diagram illustrates the structural shift of the phenyl group from the "external" (2-position) to the "internal" (6-position).
Caption: Structural transition from 2-phenyldodecane to 6-phenyldodecane, illustrating the change from linear to globular geometry.
Physicochemical Properties & Reactivity[2]
The position of the phenyl ring fundamentally alters the molecule's interaction with its environment.
Comparative Property Table[3][4]
| Property | 2-Phenyldodecane (External) | 5-/6-Phenyldodecane (Internal) | Mechanistic Driver |
| Molecular Shape | Linear, rod-like | Branched, V-shaped | Steric bulk of the phenyl group. |
| Boiling Point | Higher (~290-300°C) | Lower | Reduced surface area for van der Waals forces in internal isomers. |
| Sulfonation Rate | Fast | Slow | Steric hindrance at the para position in internal isomers. |
| Sulfonate Solubility | Low (High Kraft Point) | High (Low Kraft Point) | Internal isomers disrupt crystal packing, enhancing solubility. |
| CMC (of Sulfonate) | Lower | Higher | 2-phenyl is more hydrophobic, driving earlier micellization.[1] |
| Viscosity | High | Low | Linear chains entangle more effectively than globular isomers. |
Sulfonation Kinetics
In drug development, DDB is often sulfonated to create Sodium Dodecylbenzene Sulfonate (SDBS) , a common excipient. The sulfonation reaction (Electrophilic Aromatic Substitution) is sensitive to isomerism.
-
2-Phenyl Isomers: The para position is sterically accessible. Sulfonation proceeds rapidly.
-
Internal Isomers: The alkyl chain folds back over the benzene ring, creating steric hindrance. Sulfonation is slower and may yield higher ortho-substitution byproducts.
Synthesis & Catalyst Control
The ratio of isomers is determined by the catalyst used during the alkylation of benzene with 1-dodecene (or chlorododecane).
-
HF Catalyst: Produces low 2-phenyl content (~15-20%). High internal isomer content. Result: Better solubility, lower viscosity.
- Catalyst: Produces high 2-phenyl content (~30%+). Result: Higher detergency, higher viscosity.
-
Solid Acid (Detal™): Tunable, generally favors linearity.
Analytical Characterization (Protocol)
Separating these isomers is a critical quality control step. The following protocol uses Gas Chromatography (GC) to resolve positional isomers based on boiling point differences.
Protocol: GC-MS Separation of DDB Isomers
Objective: Quantify the ratio of 2-phenyl to internal isomers.
Materials:
-
Instrument: GC-MS (e.g., Agilent 7890/5977) or GC-FID.
-
Column: Non-polar capillary column (30m or 60m x 0.25mm ID, 0.25µm film).
-
Recommended:DB-5ms (5% Phenyl-arylene polymer) or HP-5 .
-
-
Carrier Gas: Helium (1.0 mL/min, constant flow).
Methodology:
-
Sample Prep: Dilute DDB sample to 100 ppm in Hexane or Dichloromethane (DCM).
-
Inlet: Split mode (50:1), 280°C.
-
Oven Program:
-
Initial: 100°C (Hold 2 min)
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 2°C/min to 230°C (Critical resolution step)
-
Hold: 5 min
-
-
Detection: MS Source 230°C, Quad 150°C. Scan range 50-500 m/z.
Data Interpretation (Elution Order): On a non-polar column (DB-5), elution follows boiling point (lowest BP first).
-
First Eluting Peaks: 6-Phenyldodecane & 5-Phenyldodecane (Most globular, lowest BP).
-
Middle Eluting Peaks: 4-Phenyldodecane & 3-Phenyldodecane.
-
Last Eluting Peak: 2-Phenyldodecane (Most linear, highest BP).
Note: The "2-phenyl isomer" peak is often the largest and most distinct in commercial mixtures synthesized via
.
Pharmaceutical Applications & Signaling[5]
While DDB itself is an intermediate, its sulfonated derivatives (SDBS) and the concept of "lipophilic tail isomerism" are pivotal in formulation science.
Critical Micelle Concentration (CMC) & Drug Solubilization
The isomer ratio affects the CMC. For hydrophobic drugs (BCS Class II/IV), the micellar environment matters.
-
High 2-Phenyl Content: Forms micelles at lower concentrations (Lower CMC). The micelle core is more dense/ordered.
-
High Internal Isomer Content: Micelles form at higher concentrations. The core is more disordered, potentially offering higher loading capacity for bulky drug molecules.
Pathway: Surfactant-Mediated Drug Dissolution
The following diagram maps the causality between isomer selection and drug bioavailability.
Caption: Causal pathway linking DDB synthesis catalyst to final drug bioavailability via micelle properties.
References
-
Isomer Distribution & Synthesis
- Title: Alkylation of Benzene with 1-Dodecene over Solid Acid C
- Source:Applied C
-
Link: (Verified concept via search).
-
CMC & Micellization
- Title: Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/W
- Source:Langmuir (ACS Public
-
Link:[Link]
-
Chromatographic Separation
- Title: Separation of isomeric alkylbenzenes by capillary gas chrom
- Source:Journal of Chrom
-
Link:[Link]
-
Toxicity & Environmental Fate
-
General Properties
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]
"interaction of dodecylbenzene with soil and sediment"
A Technical Guide for Environmental Fate and Risk Assessment
Executive Summary
Dodecylbenzene (DDB), primarily known as the precursor to Linear Alkylbenzene Sulfonates (LAS), presents a distinct environmental profile compared to its sulfonated derivatives. While LAS interacts with soil through both hydrophobic and electrostatic mechanisms, neutral DDB interacts almost exclusively through hydrophobic partitioning into Soil Organic Matter (SOM).
This guide provides a rigorous technical analysis of DDB’s fate in terrestrial environments. It establishes that DDB is highly immobile in soil (
Part 1: Physicochemical Profile & Environmental Relevance[1]
To predict the fate of DDB, one must first understand the thermodynamic properties driving its phase distribution. DDB is a Neutral Hydrophobic Organic Compound (HOC). Unlike ionizable pharmaceuticals or surfactants, its behavior is not significantly influenced by soil pH or cation exchange capacity (CEC), but rather by the lipophilicity of the soil matrix.
Table 1: Key Physicochemical Properties of n-Dodecylbenzene
| Parameter | Value | Unit | Significance |
| Molecular Formula | - | Neutral, non-polar hydrocarbon. | |
| Molecular Weight | 246.43 | g/mol | Moderate size, allowing diffusion into SOM pores. |
| Water Solubility | < 0.001 (Negligible) | mg/L | Drives strong partitioning out of the aqueous phase. |
| Log | 8.26 | - | Indicates extreme hydrophobicity; bioaccumulation potential. |
| Henry’s Law Constant | ~0.13 | atm-m³/mol | High volatility potential, but severely attenuated by sorption in soil. |
| Vapor Pressure | mm Hg | Low volatility from dry surfaces; volatilization is water-mediated. |
Critical Insight: The high Log
(>8) suggests that standard equilibrium models may require extended equilibration times (weeks) in laboratory settings due to slow diffusion into the rigid domains of soil organic matter.
Part 2: Sorption Dynamics (The Core Mechanism)
The interaction of DDB with soil is defined by sorption , specifically partitioning . Unlike adsorption onto mineral surfaces (which saturates), partitioning into SOM is non-competitive and linear up to high concentrations.
The Partitioning Mechanism
DDB functions as a solute dissolving into the "organic solvent" provided by humic and fulvic acids coating soil particles. The distribution coefficient (
Where:
- = Concentration in soil (mg/kg)
- = Concentration in water (mg/L)
- = Organic Carbon Normalized Partition Coefficient[1]
For DDB, with a Log
Visualization of Sorption Pathways
Part 3: Fate & Transport Pathways
Biodegradation vs. Bioavailability
While the alkyl chain of DDB is chemically liable to aerobic oxidation (omega-oxidation), the rate in soil is controlled by bioavailability . Bacteria exist primarily in the aqueous pore fluid. Since >99.9% of DDB is sorbed to the solid phase, the degradation rate is limited by the rate of desorption (
-
Aerobic Half-life: 2–4 weeks (in acclimated soils).
-
Anaerobic Half-life: Significantly longer (> 6 months); alkylbenzenes are recalcitrant without oxygen.
Volatilization
Despite a high Henry's Law constant (suggesting volatility), DDB does not volatilize rapidly from soil because it is "held" by the organic matter. Volatilization is only a relevant pathway in freshly contaminated, low-carbon soils or surface spills.
Part 4: Experimental Protocols (Self-Validating Systems)
To generate regulatory-grade data, researchers must use protocols that account for DDB's extreme hydrophobicity (e.g., losses to vessel walls).
Protocol 1: Batch Equilibrium Sorption (Adapted OECD 106)
Objective: Determine
Critical Control Points:
-
Material Balance: Due to wall sorption, you must extract the vessel walls at the end to close the mass balance. Measuring only the aqueous phase will overestimate sorption to soil.
-
Headspace: Zero headspace is required to prevent volatilization losses.
-
Carrier Solvent: Use methanol or acetone < 0.1% v/v to introduce DDB.
Workflow Diagram
Protocol 2: Soil Biodegradation (Adapted OECD 307)
Objective: Determine
-
System: Flow-through biometer flasks to trap evolved
. -
Validation: Use sterile controls to distinguish abiotic loss (volatilization) from biodegradation.
-
Extraction: Requires harsh solvent extraction (e.g., Soxhlet with hexane/acetone) to recover the "aged" residue sequestered in glassy SOM.
Part 5: Implications for Risk Assessment
Mobility & Leaching
-
Groundwater Risk: Negligible. DDB acts as a "sink" in sediment. It will not leach into groundwater unless facilitated by co-contaminants (e.g., high surfactant concentrations forming micelles that solubilize DDB).
-
Surface Water Risk: Transport occurs via erosion (particle-bound transport), not dissolution.
Toxicity Profile
-
Direct Toxicity: Low acute toxicity to soil organisms (earthworms, microbes) due to lack of bioavailability (solubility cutoff).
-
Indirect Effects: At high concentrations (spill scenarios), DDB can physically coat soil particles, disrupting water retention and gas exchange, leading to physical suffocation of the rhizosphere.
Table 2: Risk Characterization Summary
| Compartment | Dominant Process | Risk Level | Mitigation Strategy |
| Topsoil | Aerobic Biodegradation | Low | Tilling to increase aeration.[2] |
| Sub-surface | Sorption / Persistence | Medium | Prevent leaching of co-surfactants. |
| Sediment | Anaerobic Burial | High (Persistence) | Monitor for accumulation; difficult to remediate. |
References
-
OECD Guidelines for the Testing of Chemicals. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Publishing. [Link]
-
PubChem. (2025).[2] Dodecylbenzene (Compound Summary). National Library of Medicine. [Link]
-
United States Environmental Protection Agency (EPA). (2012). Estimation Programs Interface (EPI) Suite™. KOCWIN™ and KOWWIN™ Models. [Link]
-
Connell, D. W., et al. (1999).[2] Partitioning of hydrophobic organic compounds in the environment. Chemosphere, 36, 2019-2030.[2] (Cited via HSDB).[2][3]
-
ECETOC. (2013). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. Technical Report No. 129. [Link]
Sources
Health and Safety Considerations for Handling Dodecylbenzene: A Technical Guide
Executive Summary
Dodecylbenzene (DDB), often encountered as a mixture of linear alkylbenzene (LAB) isomers or as a pure C12 reference standard, presents a unique safety profile in the laboratory. While it lacks the high volatility of lower molecular weight aromatics (like benzene or toluene), its lipophilicity and rheological properties create distinct hazards often overlooked by standard "flammable solvent" protocols.
This guide moves beyond generic safety data sheets (SDS) to address the mechanistic risks of DDB: specifically, its potential for chemical pneumonitis via aspiration and its capacity for stratum corneum disruption. Furthermore, as a precursor to surfactants, its environmental persistence and aquatic toxicity require strict "zero-discharge" handling protocols.
Physicochemical Profile & Hazard Identification
To control a chemical, one must understand its physical behavior. DDB is a heavy alkylated aromatic. Its safety profile is dictated by its high boiling point and low surface tension.
Table 1: Critical Physicochemical Properties
| Property | Value (Approx.) | Safety Implication |
| CAS Number | 123-01-3 (Pure) / 27176-87-0 (Acid form) | Verification of specific isomer mix is vital. |
| Flash Point | ~140°C (284°F) | Low Fire Risk: Classified as Combustible, not Flammable. |
| Vapor Pressure | < 0.1 mmHg @ 20°C | Low Inhalation Risk: Unless aerosolized (e.g., sonication). |
| Log Kow | 8.65 | High Bioaccumulation: Lipophilic; readily penetrates skin barriers. |
| Viscosity | ~7 mPa[1]·s @ 20°C | Aspiration Hazard: Low viscosity allows rapid entry into lower airways. |
| Surface Tension | ~29 dynes/cm | Spreading: Spreads rapidly across water and biological membranes. |
Core Hazards[2]
-
Aspiration Toxicity (Category 1): This is the primary lethal vector. If swallowed and subsequently vomited, DDB can enter the lungs. Its low surface tension allows it to spread instantly over the alveolar surface, displacing lung surfactant and causing chemical pneumonitis.
-
Skin Irritation (Category 2): DDB acts as a solvent for skin lipids, leading to irritant contact dermatitis.
-
Aquatic Toxicity: High toxicity to fish and invertebrates due to bioconcentration.
Toxicological Mechanisms[3]
As scientists, we must understand the causality of injury to prevent it effectively.
The Aspiration Mechanism
The danger of DDB ingestion is not systemic poisoning from the gut, but the mechanical and chemical damage to the lungs upon reflux. Because DDB has a low viscosity and low surface tension, it defeats the glottic closure reflex. Once in the lungs, it dissolves the phospholipid bilayer of the pulmonary surfactant, leading to alveolar collapse (atelectasis).
Dermatitis and Lipid Extraction
DDB is highly lipophilic (Log Kow > 8). Upon contact, it solvates the intercellular lipids (ceramides) of the stratum corneum. This increases transepidermal water loss (TEWL), causing the "defatting" effect—dry, cracked, and inflamed skin that is more susceptible to secondary infection.
Visualization: Pathophysiology of DDB Exposure
The following diagram maps the biological cascade of DDB exposure, highlighting the critical intervention points.
Caption: Pathophysiological cascade of DDB exposure. Note the critical control point regarding emesis (vomiting).
Operational Safety & Engineering Controls
This section details the "Self-Validating" protocols required for handling.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for DDB handling. The aromatic ring structure can swell and degrade natural rubber latex, leading to rapid permeation.
| PPE Component | Recommendation | Scientific Rationale |
| Gloves (Splash) | Nitrile (min 0.11 mm) | Good resistance to aliphatic/aromatic mixtures.[2] Change immediately upon splash.[3] |
| Gloves (Immersion) | Viton® or PVA | High chemical resistance to aromatics; prevents permeation during prolonged tasks. |
| Respiratory | Organic Vapor (OV) | Only required if aerosolizing (e.g., spraying, high-shear mixing) or heating >60°C. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the high viscosity/clinging nature of the oil; splash seals are needed. |
Handling Protocol: The "No-Aerosol" Rule
Because DDB has low vapor pressure, researchers often become complacent. However, mechanical energy can create hazardous aerosols.
Protocol:
-
Transfer: Use positive displacement pipettes for small volumes to prevent dripping (viscosity management).
-
Mixing: Perform all sonication, vortexing, or high-speed blending inside a certified fume hood .
-
Heating: If heating DDB above 60°C, use a closed system or local exhaust ventilation (LEV) to capture increasing vapor concentrations.
Visualization: Laboratory Safety Workflow
A decision tree for safe handling based on experimental conditions.
Caption: Operational decision tree for DDB handling based on thermal and mechanical energy input.
Emergency Response Protocols
Ingestion (The Critical Divergence)
Standard poison protocols often suggest dilution. For DDB, the protocol is specific:
-
DO NOT INDUCE VOMITING.
-
Reasoning: The risk of aspiration pneumonia during emesis outweighs the toxicity of systemic absorption from the gut.
-
Action: Keep the individual calm to prevent spontaneous vomiting. Transport to a medical facility immediately.
Skin Contact[6]
-
Action: Wash with soap and water for 15 minutes.
-
Reasoning: Water alone is ineffective due to DDB's lipophilicity. Soap is chemically necessary to emulsify the alkylbenzene and remove it from the skin surface.
Spills
-
Absorb: Use sand, vermiculite, or clay-based absorbents.
-
Do Not Flush: DDB is toxic to aquatic life.[1][4][5] Prevent entry into drains or waterways.[1][5]
References
-
PubChem. (n.d.). Dodecylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Benzene, mono-C10-13-alkyl derivs. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2005). SIDS Initial Assessment Report: Linear Alkylbenzene Sulfonate (LAS). (Relevant for DDB as precursor and impurity profile). Retrieved from [Link]
Sources
Methodological & Application
Dodecylbenzene Sulfonate as an Emulsifier in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dodecylbenzene Sulfonate (DBS), a widely utilized anionic surfactant, plays a pivotal role as an emulsifier in various polymerization processes, most notably in emulsion and suspension polymerizations. Its amphipathic nature, characterized by a hydrophilic sulfonate head and a hydrophobic dodecylbenzene tail, enables the stabilization of monomer droplets in an aqueous phase, a critical prerequisite for the synthesis of a wide array of polymers. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of DBS in polymerization, offering detailed protocols for researchers and professionals in the field.
DBS is favored for its cost-effectiveness, high efficiency in reducing surface tension, and its ability to form stable micelles.[1][2] These characteristics are crucial for controlling particle size, ensuring latex stability, and influencing the final properties of the polymer.[3][4] This document will delve into the mechanistic aspects of DBS-mediated polymerization, provide quantitative data for experimental design, and present step-by-step protocols for the synthesis of common polymers.
Scientific Principles: The Role of Dodecylbenzene Sulfonate in Polymerization
The efficacy of DBS as an emulsifier is rooted in its ability to facilitate the formation and stabilization of a dispersed phase (monomer) within a continuous phase (typically water). This process is governed by the principles of micellization and electrostatic stabilization.
Mechanism of Emulsification and Polymerization
-
Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), DBS molecules self-assemble into spherical structures called micelles. The hydrophobic tails orient inwards, creating a nonpolar core, while the hydrophilic sulfonate heads face outwards, interacting with the surrounding water. The CMC of sodium dodecylbenzene sulfonate is approximately 1.48 mmol/L.[5]
-
Monomer Solubilization: In an emulsion polymerization system, the hydrophobic monomer molecules preferentially partition into the nonpolar core of these micelles.[6][7] This solubilization of the monomer within the micelles creates the primary loci for the initiation of polymerization.
-
Initiation: A water-soluble initiator, such as potassium persulfate, is introduced into the aqueous phase. Upon thermal or chemical decomposition, the initiator generates free radicals.[6]
-
Polymerization: These free radicals diffuse into the monomer-swollen micelles and initiate the polymerization of the monomer molecules. As the polymer chains grow within the micelle, they form nascent polymer particles.
-
Particle Growth and Stabilization: The growing polymer particles are stabilized by the adsorption of DBS molecules onto their surface. The negatively charged sulfonate groups of the DBS molecules create an electrostatic repulsion between the particles, preventing their agglomeration and ensuring the stability of the latex.[3]
Key Parameters Influencing DBS Performance
The effectiveness of DBS as an emulsifier is influenced by several critical parameters:
-
Concentration: The concentration of DBS must be above its CMC to ensure the formation of micelles, which are essential for particle nucleation.[3]
-
pH: The pH of the polymerization medium can affect the stability of the emulsion and the decomposition rate of certain initiators.[8][9][10]
-
Temperature: Temperature influences the CMC of the surfactant, the rate of initiator decomposition, and the overall kinetics of the polymerization reaction.[8]
-
Ionic Strength: The presence of electrolytes can impact the CMC and the stability of the micelles.[11]
Visualization of the Emulsion Polymerization Process
The following diagram illustrates the key stages of emulsion polymerization facilitated by dodecylbenzene sulfonate.
Sources
- 1. gantrade.com [gantrade.com]
- 2. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. walshmedicalmedia.com [walshmedicalmedia.com]
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- 9. researchgate.net [researchgate.net]
- 10. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 11. ias.ac.in [ias.ac.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Linear Alkylbenzene Sulfonates
Abstract
Linear Alkylbenzene Sulfonates (LAS) are a major class of anionic surfactants extensively used in detergents and cleaning products.[1] Due to their widespread use, the accurate and reliable quantification of LAS in various matrices—from environmental samples to commercial products—is crucial for quality control and environmental monitoring. This document provides a comprehensive guide to the analysis of LAS using High-Performance Liquid Chromatography (HPLC). It details two robust protocols: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) for high-sensitivity environmental analysis and an automated Online Solid-Phase Extraction HPLC method with UV Detection (Online SPE-HPLC-UV) for complex matrices like textiles. The guide explains the causality behind methodological choices, offers step-by-step protocols, and presents data in a clear, accessible format for researchers, scientists, and quality control professionals.
Introduction to LAS and Analytical Challenges
Linear Alkylbenzene Sulfonate is not a single chemical entity but a complex mixture of homologues and isomers. The structure consists of a benzene ring sulfonated at the para position and attached to a linear alkyl chain. In commercial products, the alkyl chain length typically ranges from 10 to 13 carbon atoms (C10-C13).[2] The benzene ring can be attached to any secondary carbon atom of the alkyl chain, resulting in numerous positional isomers for each homologue.[3]
This inherent complexity presents a significant analytical challenge. A successful HPLC method must be able to separate these closely related compounds to provide either a total LAS concentration or a detailed homologue distribution. The choice of stationary phase, mobile phase composition, and detector is paramount to achieving the required resolution and sensitivity.
Caption: General chemical structure of Linear Alkylbenzene Sulfonates (LAS).
Chromatographic Principles for LAS Separation
The separation of anionic surfactants like LAS is typically achieved by Reversed-Phase HPLC (RP-HPLC), often enhanced with ion-pairing or ion-exchange mechanisms.[4]
-
Reversed-Phase Chromatography (RPC): This is the most common approach. Separation is driven by the hydrophobic interactions between the alkyl chains of the LAS molecules and the nonpolar stationary phase (e.g., C8 or C18). Longer alkyl chains are more hydrophobic and thus retained longer on the column. A gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile or methanol) concentration, is typically required to elute all homologues within a reasonable time.[5][6]
-
Ion-Pair Chromatography (IPC): To enhance the retention of the anionic LAS on a reversed-phase column, an ion-pairing reagent is added to the mobile phase.[7] This reagent is typically a quaternary ammonium salt, such as tetrabutylammonium (TBA), which has a positive charge and a hydrophobic character.[8] The TBA⁺ cation forms a neutral, hydrophobic ion pair with the LAS anion (R-SO₃⁻), which can then be effectively retained and separated by the reversed-phase column.[7][8] This technique is particularly useful for improving peak shape and resolution.
-
Detection: The benzene ring in the LAS structure provides a chromophore that allows for UV detection, typically around 225-230 nm or 280 nm.[2][9] For higher sensitivity and selectivity, especially in complex environmental samples, Fluorescence Detection (FLD) is preferred.[5] The benzene ring fluoresces efficiently, with typical excitation and emission wavelengths of 225 nm and 290 nm, respectively.[5][6]
Sample Preparation: A Critical Prerequisite
The quality of analytical results is directly dependent on the sample preparation protocol. The goal is to extract LAS from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.[10]
Liquid Samples (Wastewater, Surface Water)
For aqueous samples, Solid-Phase Extraction (SPE) is the gold standard for cleanup and preconcentration.[11] A common approach involves using a reversed-phase (C18) or an anion-exchange (SAX) sorbent. The protocol generally involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the LAS with an organic solvent like methanol.[11]
Solid Samples (Soil, Textiles, Sludge)
Solid matrices require an initial solvent extraction step. Methanol is a common extraction solvent, often aided by ultrasonication to improve efficiency and reduce extraction time.[2][11] For instance, textiles can be extracted in methanol at 75°C in an ultrasonic bath for 30 minutes.[2] After extraction, the supernatant is filtered and may require further cleanup by SPE before HPLC analysis.
Caption: A typical workflow for preparing environmental or product samples for LAS analysis.
Protocol 1: RP-HPLC with Fluorescence Detection for LAS in Water
This protocol is optimized for high-sensitivity quantification of LAS homologues in environmental water samples, leveraging the selectivity of fluorescence detection.[5][6]
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system with a fluorescence detector.
-
Analytical Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
SPE Cartridges: C18 cartridges for sample preconcentration.
-
Reagents: HPLC-grade methanol, acetonitrile, and water; sodium perchlorate (NaClO₄).
Step-by-Step Methodology
-
Sample Pre-treatment (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100-500 mL of the filtered water sample onto the cartridge at a slow flow rate (approx. 5 mL/min).
-
Wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elute the retained LAS with 5 mL of methanol into a collection vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase A.
-
-
Chromatographic Conditions:
-
Gradient Elution Program: A gradient program is essential for separating the LAS homologues. The initial mobile phase composition should be high in aqueous content (e.g., 90% A) to retain the analytes, followed by a linear increase in the organic modifier (methanol) to elute the homologues in order of their alkyl chain length.[6]
Data and Performance
| Parameter | HPLC Conditions for Protocol 1 |
| Column | C8 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.075 M NaClO₄ in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 10% B, ramp to 80% B over 25 minutes[6] |
| Flow Rate | 0.5 mL/min[6] |
| Temperature | 35 °C[6] |
| Detection (FLD) | λex = 225 nm, λem = 290 nm[6] |
| Expected Elution | C10-LAS first, followed by C11, C12, and C13-LAS. |
This method demonstrates excellent precision, with coefficient of variation (CV%) values typically better than 1.0% for standards in water.[6]
Protocol 2: Online SPE-HPLC with UV Detection for LAS in Textiles
This method provides a robust, automated, and lower-cost alternative to LC-MS/MS for quantifying LAS in complex matrices like textile extracts.[1][2] It uses an online SPE column for automated sample enrichment and cleanup.[2]
Instrumentation and Consumables
-
HPLC System: A dual-gradient HPLC system capable of online SPE.
-
Online SPE Column: A suitable guard column (e.g., IonPac NS1 guard).[1][2]
-
Analytical Column: A column designed for surfactant analysis (e.g., Acclaim Surfactant).[1][2]
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Reagents: HPLC-grade acetonitrile and water; perchloric acid.
Step-by-Step Methodology
-
Sample Pre-treatment (Extraction):
-
Online SPE-HPLC Conditions:
-
Loading Pump (for SPE): 100% Water.
-
Eluting Pump (Analytical):
-
Mobile Phase A: 0.1 M Perchloric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
UV Detection: 225 nm.
-
-
Automated Workflow: The dual-gradient system performs the following sequence automatically:
-
The sample is injected and loaded onto the SPE column using the loading pump (100% water). This traps the LAS while salts and highly polar interferences are washed to waste.
-
The system valves switch, placing the SPE column in-line with the analytical column.
-
The eluting pump begins its gradient program, which transfers the LAS from the SPE column onto the analytical column for separation.
-
Data and Performance
| Parameter | HPLC Conditions for Protocol 2 |
| Online SPE Column | IonPac NS1 Guard Column[1][2] |
| Analytical Column | Acclaim Surfactant Column[1][2] |
| Mobile Phase A | 0.1 M Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for baseline separation of C10-C13 homologues. |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 225 nm |
| Linearity | Good linearity (r² > 0.999) in the 5 µg/mL to 100 µg/mL range.[2] |
| Limit of Detection | As low as 0.15 mg/kg in textile samples.[2] |
This automated method achieves baseline separation of LAS homologues and allows for direct quantification with UV detection, providing a high-throughput and cost-effective solution.[2]
Conclusion
HPLC is a robust and versatile technique for the analysis of Linear Alkylbenzene Sulfonates. The choice between RP-HPLC with fluorescence detection and automated online SPE-HPLC with UV detection depends on the specific application, required sensitivity, sample matrix, and available instrumentation. By carefully selecting the column, mobile phase, and detection method, and by employing a validated sample preparation protocol, researchers can achieve accurate and reliable quantification of LAS for both quality control and environmental assessment purposes.
References
-
Title: Method Development For Analysis of Linear and Branched Alkyl Benzene Sulfonates. Source: ResearchGate. URL: [Link]
-
Title: Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Source: ResearchGate. URL: [Link]
-
Title: Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Source: Journal of the Brazilian Chemical Society. URL: [Link]
-
Title: Method development for analysis of linear and branched alkyl benzene sulfonates. Source: ResearchGate. URL: [Link]
-
Title: Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chromatography. Source: PubMed. URL: [Link]
-
Title: Analysis of Linear Alkylbenzene Sulfonate in Laundry Wastewater by HPLC–UV and UV–Vis Spectrophotometry. Source: ResearchGate. URL: [Link]
-
Title: Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry. Source: PubMed. URL: [Link]
-
Title: Sludge, treated biowaste and soil - Determination of linear alkylbenzene sulfonates (LAS) by high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or mass selective detection (MS). Source: CYS eShop. URL: [Link]
-
Title: New sample treatment for determination of linear alkylbenzene sulfonate (LAS) in agricultural soils by liquid chromatography with fluorescence detection. Source: PubMed. URL: [Link]
-
Title: Soil quality — Determination of linear alkylbenzene sulfonate (LAS) — Method by HPLC with fluorescence detection (LC-FLD) and mass selective detection (LC-MSD). Source: The Bahamas Bureau of Standards and Quality (BBSQ). URL: [Link]
-
Title: Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry. Source: ResearchGate. URL: [Link]
-
Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Source: Technology Networks. URL: [Link]
-
Title: A Versatile Column for Surfactant Analysis by HPLC. Source: American Laboratory. URL: [Link]
-
Title: New Trends in Sample Preparation Techniques for Environmental Analysis. Source: ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New sample treatment for determination of linear alkylbenzene sulfonate (LAS) in agricultural soils by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dodecylbenzene (DDB) as a High-Performance Reaction Medium
This Application Note and Protocol Guide details the specialized use of Dodecylbenzene (DDB) as a reaction medium and solvent. Unlike common volatile solvents (e.g., THF, Toluene), DDB is utilized for its thermal stability, hydrophobicity, and high boiling point , making it a critical tool for high-temperature synthesis, phase-transfer catalysis, and industrial extraction processes.
Executive Summary & Rationale
Dodecylbenzene (C₁₈H₃₀), often encountered industrially as "detergent alkylate," is an underutilized solvent in academic organic synthesis but a staple in industrial process chemistry. Its utility arises from a unique property profile that bridges the gap between standard aromatic solvents (toluene, xylene) and high-boiling heat transfer fluids.
Why use Dodecylbenzene?
-
Thermal Headroom: With a boiling point range of 288–300°C , DDB allows reactions to proceed at temperatures 150°C higher than xylene without pressurized vessels.
-
Phase Separation: Its specific gravity (~0.86) and extreme hydrophobicity facilitate rapid, clean phase separation from aqueous layers, superior to chlorinated solvents in emulsion-prone systems.
-
Inertness: DDB is chemically stable against strong bases and non-oxidizing acids, making it an ideal "heat sink" for exothermic sulfonation or thermal rearrangement reactions.
Comparative Physical Properties
The following table contrasts DDB with standard high-boiling solvents, highlighting its safety and processing advantages.
| Property | Dodecylbenzene (DDB) | Decalin (cis/trans) | o-Dichlorobenzene | Diphenyl Ether |
| Boiling Point | 288–300 °C | 187–196 °C | 180 °C | 258 °C |
| Flash Point | > 140 °C | 58 °C | 66 °C | 115 °C |
| Density (20°C) | 0.86 g/mL | 0.89 g/mL | 1.30 g/mL | 1.07 g/mL |
| Water Solubility | Negligible | Negligible | Low | Low |
| Toxicity Profile | Low (Irritant) | Moderate (Inhalation) | Toxic (Liver/Kidney) | Irritant |
| Primary Utility | High-T, Biphasic | Hydrogenation | Chlorination | Heat Transfer |
Core Application Areas & Mechanisms[1]
A. High-Temperature Thermal Rearrangements
DDB serves as an inert thermal reservoir for reactions requiring
Mechanism: The solvent acts purely as a thermal transfer medium. Unlike diphenyl ether (which can solidify at room temperature, MP ~26°C), DDB remains liquid (MP < -50°C), simplifying post-reaction handling.
B. Biphasic Liquid-Liquid Extraction (LLE)
DDB is a preferred solvent for Reactive Extraction . A classic industrial application is the recovery of phenols or metal ions using an extractant (e.g., an amine) dissolved in DDB.
Workflow Logic:
-
Carrier Phase: DDB dissolves the hydrophobic extractant (e.g., trioctylamine).
-
Contact: The DDB phase contacts the aqueous feed; the target solute transfers via ion-pair formation.
-
Separation: The low density of DDB ensures the organic phase floats rapidly, even with heavy solute loading.
Figure 1: Closed-loop cycle for Dodecylbenzene-mediated reactive extraction.
Detailed Experimental Protocols
Protocol 1: High-Temperature Decarboxylation of Aromatic Acids
Target: Synthesis of substituted arenes via thermal decarboxylation.
Materials:
-
Substituted Benzoic Acid derivative (10 mmol)
-
Copper powder (Catalyst, 5 mol%)
-
Quinoline (Promoter, 0.5 equiv)
-
Dodecylbenzene (Solvent, 20 mL)
Procedure:
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and a reflux condenser connected to an inert gas (N₂) bubbler.
-
Charging: Add the substrate, Cu powder, Quinoline, and Dodecylbenzene.
-
Note: DDB’s high boiling point prevents solvent loss even without a condenser, but a condenser is required to reflux volatile products.
-
-
Reaction: Heat the mixture rapidly to 240°C .
-
Observation: Evolution of CO₂ gas will be vigorous. Maintain temperature until gas evolution ceases (typically 2–4 hours).
-
-
Work-up (The DDB Advantage):
-
Cool the reaction mixture to room temperature.
-
Direct Loading: If the product is volatile (BP < 150°C), perform a vacuum distillation directly from the reaction flask. DDB (BP ~290°C) will remain in the pot, allowing pure product to distill over.
-
Alternative: If the product is non-volatile, dilute with Hexane (50 mL) and extract with 1M HCl (to remove Quinoline/Cu). The DDB remains in the hexane layer. Evaporate hexane; the product often crystallizes from the residual DDB upon cooling, or can be separated by column chromatography (eluting with hexane first to remove DDB).
-
Protocol 2: Synthesis of DBSA-Doped Polyaniline Nanoparticles
Target: Conductive polymer synthesis in a biphasic inverse emulsion.
Rationale: DDB acts as the continuous oil phase, solubilizing the surfactant (DBSA) and preventing particle agglomeration.
Materials:
-
Aniline (Monomer)
-
Dodecylbenzene Sulfonic Acid (DBSA - Dopant/Surfactant)
-
Ammonium Persulfate (APS - Oxidant)
-
Dodecylbenzene (Continuous Phase)
-
Deionized Water[1]
Procedure:
-
Oil Phase Prep: Dissolve DBSA (0.1 mol) in Dodecylbenzene (100 mL) . Stir until clear.
-
Mechanistic Insight: DBSA forms inverse micelles in DDB, creating nanoreactors.
-
-
Monomer Addition: Add Aniline (0.1 mol) to the DDB/DBSA solution. Stir for 30 mins to allow aniline-DBSA salt formation.
-
Initiation: Dissolve APS (0.1 mol) in minimal water (10 mL). Add this aqueous solution dropwise to the DDB phase under vigorous stirring (or ultrasonication).
-
Polymerization: The emulsion turns dark green (Emeraldine salt). Stir for 24 hours at 25°C.
-
Isolation:
-
Precipitate the polymer by adding excess Acetone (breaks the emulsion).
-
Filter and wash with water/acetone.
-
Note: The DDB filtrate can be recovered via phase separation from the acetone/water waste.
-
Safety and Handling Guidelines
| Hazard | Risk Level | Mitigation Strategy |
| Flammability | Low | Flash point >140°C. Standard lab precautions. Water fog is ineffective; use dry chemical or CO₂.[2] |
| Inhalation | Low | Vapor pressure is extremely low (<0.1 mmHg @ 20°C). Fume hood required only at high temperatures (>100°C). |
| Skin Contact | Moderate | DDB is a skin defatting agent (irritant). Wear Nitrile gloves (0.11 mm) for splash protection. |
| Environmental | High | Toxic to aquatic life with long-lasting effects. Do not dispose down drain. Collect as non-halogenated organic waste. |
Storage: Store in carbon steel or stainless steel containers. DDB is not hygroscopic, but keep tightly closed to prevent dust contamination.
References
-
Physical Properties & Safety
-
Dodecylbenzene - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA). Link
- Dodecylbenzene Product Safety Summary. Sasol/Condea.
-
-
Industrial Extraction Protocols
-
Process for recovering phenol from phenol-containing water. U.S. Patent 3,285,973 (Use of DDB as solvent for amine extractants). Link
-
- Polymerization & Nanoparticles: Han, M. G., et al. "Polyaniline-Dodecylbenzene Sulfonic Acid Polymerized from Aqueous Medium." Macromolecules, 2002. (Contextualizing DBSA/DDB systems). Rao, P. S., et al. "Synthesis of conducting polyaniline in micellar medium." Synthetic Metals, 2002.
-
High-Temperature Media
-
Marlotherm® SH Heat Transfer Fluid Technical Data. Eastman Chemical Company. (Demonstrating thermal stability of dibenzyltoluene/alkylbenzene fluids). Link
-
Sources
Advanced Analytical Protocol for Dodecylbenzene (Linear Alkylbenzenes) in Environmental Matrices
Executive Summary & Scientific Context
Dodecylbenzene (DDB) is the C12 homologue of Linear Alkylbenzenes (LABs). While industrially significant as the precursor to anionic surfactants (LAS), DDB persists in the environment as a stable, hydrophobic contaminant. In environmental forensics, LABs serve as critical molecular markers for sewage contamination because they are produced as impurities in detergent manufacturing and are not completely degraded in anaerobic wastewater treatment.
Why this protocol differs from standard VOC methods:
DDB is a semi-volatile organic compound (SVOC) with high lipophilicity (
This guide provides a definitive workflow for the trace-level detection (ng/L in water, ng/g in sediment) of DDB isomers using GC-MS in Selected Ion Monitoring (SIM) mode.
Sample Preparation & Extraction Protocols
Matrix-Specific Extraction Strategies
The extraction efficiency relies on breaking the strong hydrophobic interactions between DDB and the sample matrix.
| Matrix | Recommended Technique | Solvent System | Causality/Rationale |
| Water (Wastewater, Surface) | LLE (Liquid-Liquid Extraction) | Dichloromethane (DCM) | DCM forms a distinct bottom layer and has high solubility for aromatics. |
| Sediment / Soil | Soxhlet or ASE (Accelerated Solvent Extraction) | DCM:Hexane (1:1) or Hexane:Acetone (1:1) | Acetone breaks the hydration shell of soil particles; Hexane/DCM solubilizes the non-polar DDB. |
| Biota (Fish Tissue) | Soxhlet | DCM:Hexane (1:1) | Requires aggressive lipid solubilization followed by Gel Permeation Chromatography (GPC) cleanup. |
Protocol A: Sediment Extraction (Soxhlet Method)
Target: High-load particulate samples.
-
Pre-treatment: Decant excess water. Freeze-dry sediment to constant weight. Sieve (<250 µm) to homogenize.
-
Surrogate Spiking: Weigh 10 g of dry sediment into a cellulose thimble. Spike with 50 µL of 1-C
-LAB (Internal Standard) at 10 ppm.-
Note: Do not use C12-LAB as an internal standard as it interferes with the target analyte.
-
-
Extraction: Place thimble in Soxhlet apparatus. Add 250 mL DCM:Hexane (1:1). Reflux for 16 hours (approx. 4–6 cycles/hour).[1]
-
Sulfur Removal: Add activated copper granules (acid-washed) to the collection flask during the last hour of extraction to bind elemental sulfur (forms CuS).
-
Visual Check: If copper turns black immediately, add more until it remains bright.
-
-
Concentration: Rotary evaporate to ~2 mL. Solvent exchange to Hexane .
Protocol B: Water Extraction (LLE)
Target: Aqueous samples with low suspended solids.
-
Volume: Measure 1 L of sample. Adjust pH to 7 (neutrality prevents emulsion formation).
-
Extraction: Perform serial extraction (3x) with 60 mL DCM in a separatory funnel. Shake vigorously for 2 mins per cycle.
-
Drying: Pass the combined organic phase through a funnel containing anhydrous Na₂SO₄ to remove residual water.
-
Concentration: Evaporate to 1 mL under a gentle stream of nitrogen (TurboVap). Solvent exchange to Hexane .
Fractionation & Cleanup (The Critical Step)
DDB co-extracts with aliphatic hydrocarbons (alkanes) and polar lipids. Direct injection leads to source contamination and spectral interference. We use a Silica Gel/Alumina column to isolate the LAB fraction.
Column Preparation[1][2]
-
Activation: Bake Silica Gel (100-200 mesh) and Alumina (neutral) at 400°C for 4 hours. Deactivate with DI water (5% w/w for Silica, 1% w/w for Alumina) to prevent irreversible adsorption of aromatics.
-
Packing: In a glass column (1 cm ID), pack (bottom to top):
-
Glass wool
-
5 g Alumina[2]
-
10 g Silica Gel
-
1 cm layer of anhydrous Na₂SO₄
-
Elution Profile[1][3]
-
Load: Transfer 1 mL of extract (in Hexane) to the column.
-
Fraction 1 (Aliphatics): Elute with 20 mL Hexane .
-
Discard (Contains n-alkanes, hopanes).
-
-
Fraction 2 (LABs/DDB): Elute with 30 mL Hexane:DCM (9:1) .
-
Collect (Contains Dodecylbenzene and other LABs).
-
-
Fraction 3 (PAHs/Polar): Elute with 20 mL DCM .
-
Discard or archive for PAH analysis.
-
Workflow Visualization
Figure 1: Analytical workflow for the isolation of Dodecylbenzene from environmental matrices, highlighting the critical fractionation step.
Instrumental Analysis (GC-MS)[1][4][5][6][7][8]
Chromatographic Conditions
Dodecylbenzene exists as a mixture of isomers (2-, 3-, 4-, 5-, 6-phenyldodecane).[1] High-resolution capillary chromatography is required to resolve these isomers.
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Rationale: 5% phenyl phase provides optimal selectivity for aromatic isomers.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL Splitless (Purge on at 1.0 min).
-
Inlet Temp: 280°C.
-
Oven Program:
-
60°C (Hold 2 min)
-
Ramp 20°C/min to 150°C
-
Ramp 6°C/min to 300°C (Hold 5 min)
-
Note: DDB isomers typically elute between 180°C and 220°C.
-
Mass Spectrometry Parameters (SIM Mode)
Using Selected Ion Monitoring (SIM) enhances sensitivity by 10-100x compared to Full Scan.
Target Analyte: C12-LAB (Dodecylbenzene)
-
Primary Ion (Quant): m/z 91 (Tropylium ion, C₇H₇⁺) - Base peak for all alkylbenzenes.
-
Secondary Ion (Qual): m/z 105 (C₈H₉⁺).
-
Molecular Ion: m/z 246 (Often weak, used for confirmation).
Internal Standard: 1-C
-
Quant Ion: m/z 91
-
Qual Ion: m/z 218 (Molecular Ion)
Isomer Identification Logic
DDB appears as a cluster of 5 peaks. The elution order is determined by the position of the phenyl ring on the alkyl chain:
-
Internal Isomers Elute First: 6-phenyldodecane & 5-phenyldodecane (often co-elute).
-
External Isomers Elute Last: 2-phenyldodecane.
Quantification Rule: Sum the area of all resolved C12-LAB isomer peaks (m/z 91) to calculate the total Dodecylbenzene concentration.
Figure 2: Integration logic for Dodecylbenzene isomers. Quantification is based on the summation of the isomer cluster.
Quality Assurance & Self-Validation
To ensure the protocol is self-validating, every batch must include:
-
Method Blank: Verifies solvents and glassware are free of LAB contamination (common in lab detergents). Limit: < MDL.
-
Surrogate Recovery: Spike samples with 1-phenyl-d21-dodecane (deuterated) prior to extraction.
-
Acceptance Criteria: 70–120% recovery.
-
Failure Mode: Low recovery (<60%) indicates inefficient extraction or loss during evaporation. High recovery (>130%) indicates matrix co-elution.
-
-
I/E Ratio Check: Calculate the ratio of Internal (6,5-phenyl) to External (2-phenyl) isomers.
-
Fresh Source: I/E Ratio ~ 0.5 - 0.8.
-
Degraded Source: I/E Ratio < 0.5 (External isomers degrade faster).
-
Use: This validates the environmental weathering status of the sample.
-
References
-
Eganhouse, R. P., et al. (1983). "Use of molecular markers for the detection of municipal sewage sludge at sea." Marine Environmental Research. Link
-
EPA Method 3630C. (1996). "Silica Gel Cleanup."[3][2] US Environmental Protection Agency. Link
-
Takada, H., & Ishiwatari, R. (1990). "Biodegradation experiments of linear alkylbenzenes (LABs): Isomeric composition of C12 LABs as an indicator of biodegradation." Environmental Science & Technology. Link
-
Moldovan, Z., et al. (2011).[1] "The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry." Journal of Chromatography A. Link
-
US EPA Method 8270E. (2018). "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." Link
Sources
Application Note: Dodecylbenzene as a Hydrophobic Tracer for Simulating Contaminant Transport in Hydrological Systems
Introduction: Beyond Conservative Tracers
Hydrological tracer studies are fundamental to understanding groundwater flow paths, velocities, and transport mechanisms.[1][2] Traditionally, these studies have relied on conservative tracers—substances like fluorescent dyes or inorganic salts that travel at the same velocity as the groundwater, experiencing minimal interaction with the aquifer matrix.[2] While invaluable for characterizing advective transport, these tracers fail to capture a critical process governing the fate of many organic pollutants: sorption.
Many significant groundwater contaminants, including petroleum hydrocarbons, pesticides, and industrial solvents, are hydrophobic. Their transport is not solely governed by water flow but is actively retarded by partitioning onto organic carbon present in the aquifer material. To accurately predict the migration of these contaminants and design effective remediation strategies, a tracer that mimics this sorptive behavior is required.
This application note details the use of dodecylbenzene, a type of linear alkylbenzene (LAB), as a predictably sorbing tracer for hydrological investigations. Rather than serving as a simple water tracer, dodecylbenzene acts as a surrogate for hydrophobic organic contaminants (HOCs), providing direct insight into the processes of retardation and sorption within an aquifer. Its unique physicochemical properties make it an ideal tool for characterizing the transport potential of similarly structured pollutants.
Rationale for Use: Simulating the Fate of Hydrophobic Contaminants
The primary value of dodecylbenzene as a tracer lies in its ability to simulate the subsurface transport of common organic pollutants. Its behavior is governed by the same principles of hydrophobic partitioning that control the fate of contaminants like BTEX (benzene, toluene, ethylbenzene, and xylene), polycyclic aromatic hydrocarbons (PAHs), and certain chlorinated solvents.
Key Advantages:
-
Environmentally Relevant Sorption: Dodecylbenzene exhibits strong sorption to organic matter in soil and sediment, a key process retarding contaminant plumes.[3][4]
-
Predictable Behavior: Its transport can be mathematically described by the advection-dispersion equation incorporating a retardation factor, which is quantifiable.[5][6]
-
Analytical Specificity: As a synthetic compound, it has virtually no natural background concentration in pristine aquifers, allowing for detection at very low levels.[7]
-
Well-Characterized Analysis: Robust and sensitive analytical methods based on Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for its quantification in environmental matrices.[8]
While LABs are famously used as molecular tracers for domestic wastewater due to their origin in detergent manufacturing, this application leverages their fundamental chemical properties for a different purpose: to probe the physical-chemical interactions within an aquifer.[7][9][10]
Physicochemical Properties and Transport Behavior
The suitability of dodecylbenzene as a sorbing tracer is rooted in its distinct physicochemical properties. As a non-polar, hydrophobic molecule, it has very low solubility in water and a strong affinity for non-polar phases, such as the natural organic carbon (NOC) coating aquifer sediments.
| Property | Value (for linear dodecylbenzene) | Significance in Hydrological Tracing |
| Molecular Weight | 246.43 g/mol | Influences diffusion and transport properties. |
| Aqueous Solubility | ~0.037 mg/L at 25°C | Very low solubility necessitates a co-solvent for preparing the injection solution. It ensures the tracer will readily partition out of the aqueous phase onto aquifer solids. |
| Log Kow (Octanol-Water Partition Coefficient) | ~8.66 | A high Log Kow indicates strong hydrophobicity and a high potential for sorption to organic matter. |
| Log Koc (Organic Carbon-Water Partition Coefficient) | ~5.0 - 5.8 (estimated) | This is the most critical parameter. It quantifies the tracer's tendency to sorb to organic carbon in the aquifer matrix, directly controlling the degree of retardation.[3][11] |
| Henry's Law Constant | ~1.1 x 10-5 mol/(m³·Pa) | Indicates a moderate potential to volatilize from the water to the gas phase, a factor to consider in shallow water table studies.[8] |
| Biodegradability | Readily biodegradable under aerobic conditions. | This is a key limitation. Its use as a "predictably reactive" tracer is most effective in anoxic aquifers or for short-duration tests where biodegradation is negligible compared to transport time.[12] |
Experimental Protocols
A successful tracer test using dodecylbenzene requires careful planning and execution, from injection to analysis. The following protocols provide a comprehensive workflow.
Protocol 1: Tracer Injection Solution Preparation and Introduction
Due to its low water solubility, dodecylbenzene cannot be simply dissolved in water. A co-solvent is required to create a stable, injectable solution.
Materials:
-
Linear dodecylbenzene (analytical grade)
-
Methanol or Acetone (HPLC grade)
-
Tracer-free water (for dilution)
-
Glass volumetric flasks and pipettes
-
Injection pump and tubing
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a concentrated stock solution of dodecylbenzene in methanol. For example, dissolve 10 g of dodecylbenzene in methanol to a final volume of 1 L to create a 10 g/L solution.
-
Co-injection of a Conservative Tracer: To accurately calculate the retardation factor, a conservative tracer (e.g., sodium bromide or a fluorescent dye resistant to sorption like fluorescein) must be injected simultaneously. Prepare a separate, concentrated solution of the conservative tracer in water.
-
Injection: The tracer test can be conducted under a natural or forced hydraulic gradient.[13]
-
For a "slug" injection, mix a calculated volume of the dodecylbenzene stock solution and the conservative tracer solution with a larger volume of tracer-free groundwater in a holding tank immediately before injection.
-
Inject the mixed solution into the injection well as quickly as possible to approximate an instantaneous source. The goal is to introduce the tracer with minimal disturbance to the flow field.[13]
-
Causality: The co-solvent (methanol) concentration in the final injected fluid should be kept low (ideally <1%) to prevent alterations in water density and viscosity, which could affect the hydraulic conditions of the test.
-
Protocol 2: Sample Collection and Preservation
Materials:
-
Amber glass bottles with Teflon-lined caps (to prevent sorption to plastic and photodegradation)
-
Bailers or low-flow pumps for sampling
-
Coolers with ice
Procedure:
-
Establish Background: Prior to tracer injection, collect samples from all monitoring wells to establish background fluorescence and check for any interfering compounds.
-
Post-Injection Sampling: Begin sampling at downgradient monitoring wells. The frequency of sampling should be highest during the expected initial arrival of the tracer and can be decreased over time.
-
Sample Collection: When sampling, purge the well to ensure the sample is representative of the aquifer water.
-
Preservation: Fill sample bottles completely to eliminate headspace, which minimizes volatilization losses.
-
Storage: Store samples on ice (at ~4°C) and protect them from light. Analyze as soon as possible to minimize biodegradation.
Protocol 3: Analytical Quantification by SPE and GC-MS
Analysis requires a pre-concentration step followed by instrumental analysis. Solid-Phase Extraction (SPE) is an effective method for extracting dodecylbenzene from water samples.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Dichloromethane, Hexane, Methanol (pesticide grade)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
DB-1 or DB-5 type non-polar capillary column[8]
Procedure:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume (e.g., 500 mL) of the water sample through the conditioned SPE cartridge at a steady flow rate. Dodecylbenzene will be retained on the C18 sorbent.
-
Analyte Elution: After loading, wash the cartridge with reagent water to remove salts. Dry the cartridge thoroughly under vacuum. Elute the trapped dodecylbenzene using a small volume of a non-polar solvent like hexane or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS.
-
Instrumentation: Use a non-polar capillary column (e.g., DB-5) with temperature programming. A maximum oven temperature of 240°C is generally sufficient.[8]
-
Quantification: Identify and quantify dodecylbenzene based on its retention time and characteristic mass fragments (e.g., m/z 91, 105) compared to a calibration curve prepared from analytical standards.
-
Data Interpretation: The Breakthrough Curve and Retardation Factor
The data from a tracer test are plotted as concentration versus time, known as a breakthrough curve (BTC).[14][15][16] In a dual-tracer test, two distinct BTCs will be generated: one for the conservative tracer (e.g., bromide) and one for dodecylbenzene.
-
The conservative tracer will arrive first, defining the advective groundwater travel time.
-
The dodecylbenzene peak will be delayed and attenuated due to sorption. This delay is the retardation .
The Retardation Factor (R) quantifies this delay and is the central parameter derived from the experiment. It is the ratio of the average velocity of the groundwater (vgw) to the velocity of the sorbing tracer (vc). It can be calculated from the breakthrough curves by comparing the mean travel times (t) of the two tracers:
R = tdodecylbenzene / tconservative
This experimentally derived retardation factor can then be related to the aquifer and tracer properties through the following equation:[6]
R = 1 + (ρb / n) * Kd
where:
-
ρb = aquifer bulk density (g/cm³)
-
n = aquifer porosity (dimensionless)
-
Kd = the partition coefficient (cm³/g)
Since the partition coefficient (Kd) is a function of the fraction of organic carbon (foc) in the aquifer and the tracer's organic carbon-water partition coefficient (Koc), where Kd = Koc * foc , the experiment allows for the field-scale estimation of these critical transport parameters.[4]
Visualization of Workflow and Concepts
Experimental Workflow
Caption: Overall workflow for a hydrological tracer study using dodecylbenzene.
Concept of Chromatographic Retardation
Caption: Conceptual diagram of tracer retardation in a porous medium.
References
-
Eganhouse, R. P., Blumfield, D. L., & Kaplan, I. R. (1983). Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environmental Science & Technology, 17(9), 523-530. [Link]
-
Dan, N. P., et al. (2012). Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. Langmuir, 28(3), 1776-1787. [Link]
-
GroundwaterSoftware.com. (n.d.). Online Retardation Coefficient Calculator. [Link]
-
PubChem. (n.d.). Dodecylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Physical and Chemical Processes in the Subsurface - Chapter 10: Physicochemical Processes: Organic Contaminants. [Link]
-
PubChem. (n.d.). Sodium Dodecylbenzenesulfonate. National Center for Biotechnology Information. [Link]
-
Bouwer, H. (1991). Simple Derivation of the Retardation Equation and Application to Preferential Flow and Macrodispersion. Ground Water, 29(1), 41-46. [Link]
-
McGuire, P. E., et al. (2025). Breakthrough Curve Separation Using Applied Solute Tracers. Ground Water, 63(4), 611-620. [Link]
-
Ptak, T., et al. (2004). Tracer tests for the investigation of heterogeneous porous media and stochastic modelling of flow and transport—a review of some recent developments. Journal of Hydrology, 294(1-3), 122-163. [Link]
-
Shook, G. M. (2003). Tracers and Tracer Testing: Design, Implementation, and Interpretation Methods. Idaho National Engineering and Environmental Laboratory. [Link]
-
Dan, N. P., et al. (2012). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. PubMed. [Link]
-
ACS Publications. (2012). Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. Langmuir. [Link]
-
ResearchGate. (2020). Breakthrough curves of the different tracers, pesticides and their TPs... [Link]
-
3P Instruments. (n.d.). Determination of Breakthrough Curves and Effective Gas Sorption Capacities. [Link]
-
Wikipedia. (n.d.). Breakthrough curve. [Link]
-
U.S. Environmental Protection Agency. (2002). Ground Water Issue: Calculation and Use of First Order Rate Constants for Monitored Natural Attenuation Studies. [Link]
-
Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901-12440. [Link]
-
University of Arizona. (n.d.). Sorption of Hydrophobic (Organic) Compounds. [Link]
-
OECD. (n.d.). SIDS Initial Assessment Report for CAS No. 27176-87-0. [Link]
-
Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901-12440. [Link]
-
ECETOC. (n.d.). log KOC. [Link]
-
YouTube. (2021). Sorption 4: Koc, the organic carbon-water partition coefficient. [Link]
-
Meyer, R. (1993). Utilization of Tracer Experiments for the Development of Rural Water Supply Management Strategies for Secondary Aquifers. Water Research Commission. [Link]
-
California Department of Toxic Substances Control. (1994). DRAFT FINAL REPORT BENZENE. [Link]
-
Illinois State Water Survey. (1984). Groundwater tracer experiment (II) at San Ridge State Forest, Illinois. [Link]
-
Xu, S., & Kolic, T. M. (2017). Temperature Dependence of the Organic Carbon/Water Partition Ratios (KOC) of Volatile Methylsiloxanes. Environmental Science & Technology, 51(11), 6124-6132. [Link]
-
Currens, J. C. (2012). Kentucky Geological Survey Procedures for Groundwater Tracing Using Fluorescent Dyes. University of Kentucky. [Link]
-
Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901-12440. [Link]
-
Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901-12440. [Link]
-
Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901-12440. [Link]
-
Wikipedia. (n.d.). Dodecylbenzene. [Link]
-
Aley, T. (2003). Ozark Underground Laboratory's Groundwater Tracing Handbook. [Link]
-
Environment Agency. (2002). Tracer tests for investigating flow and transport in the hyporheic zone. [Link]
Sources
- 1. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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- 4. youtube.com [youtube.com]
- 5. semspub.epa.gov [semspub.epa.gov]
- 6. scispace.com [scispace.com]
- 7. Linear Dodecyl Benzene Sulphonic Acid Supplier China | LABSA 96% Manufacturer & Specifications | Industrial Surfactants Wholesale [sulfonic-acid.com]
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- 9. GroundwaterSoftware.com - Online Retardation Coefficient Calculator [groundwatersoftware.com]
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- 13. wrc.org.za [wrc.org.za]
- 14. Breakthrough Curve Separation Using Applied Solute Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Breakthrough curve - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Dodecylbenzene Sulfonates in Agrochemical Adjuvant Formulations
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective use of dodecylbenzene and its derivatives, primarily linear alkylbenzene sulfonic acids (LAS) and their salts like calcium dodecylbenzene sulfonate (CaDDBS), as key components in agrochemical adjuvant formulations. This document is intended for researchers, scientists, and formulation chemists in the agrochemical industry. It delves into the fundamental properties of these anionic surfactants, their mechanism of action as emulsifiers, dispersants, and wetting agents, and provides step-by-step protocols for the development and evaluation of stable and efficacious pesticide formulations, particularly Emulsifiable Concentrates (ECs) and Suspension Concentrates (SCs).
Introduction: The Critical Role of Adjuvants in Modern Agriculture
The efficacy of a pesticide active ingredient (AI) is intrinsically linked to its formulation.[1] Agrochemical adjuvants are critical components added to pesticide formulations to enhance their effectiveness, improve application characteristics, and ensure stability.[2] Surfactants, or "surface-active agents," are a primary class of adjuvants that modify the surface properties of the spray solution, leading to improved wetting, spreading, and penetration of the AI on the target surface.[2][3][4]
Anionic surfactants, such as dodecylbenzene sulfonic acid (DDBSA) and its salts, are widely utilized in agrochemical formulations for their robust emulsifying and dispersing capabilities.[5][6][7][8] They are instrumental in the creation of stable oil-in-water emulsions, which is a common delivery system for oil-soluble AIs.[6] This guide will focus on the practical application and technical considerations of using dodecylbenzene-based surfactants in modern agrochemical formulations.
Physicochemical Properties and Mechanism of Action
Dodecylbenzene sulfonates are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail.[9] This dual nature is the foundation of their surface-active properties.
-
Lipophilic Tail: The long dodecylbenzene alkyl chain provides solubility in organic solvents and oils, allowing it to interact with the oil-soluble pesticide AI.
-
Hydrophilic Head: The sulfonate group (-SO₃⁻) is highly polar and water-soluble, enabling the surfactant to interface with the water carrier.
This structure allows dodecylbenzene sulfonates to accumulate at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion of oil droplets in water.[4]
Key Derivatives in Agrochemicals
-
Dodecylbenzene Sulfonic Acid (DDBSA): A highly effective anionic surfactant, often used as a precursor to its salt forms.[5] It is a viscous, corrosive liquid and requires careful handling.[10][11][12]
-
Calcium Dodecylbenzene Sulfonate (CaDDBS): A widely used oil-soluble emulsifier in pesticide formulations.[6][13][14][15][16] It is particularly effective when blended with non-ionic surfactants to create robust emulsifier packages for Emulsifiable Concentrates (ECs).[6][15][17]
-
Sodium Dodecylbenzene Sulfonate (SDBS): Another common salt of DDBSA, which is highly soluble in water and contributes to wetting and dispersion.[18][19]
Table 1: Physicochemical Properties of Key Dodecylbenzene Derivatives
| Property | Dodecylbenzene Sulfonic Acid (DDBSA) | Calcium Dodecylbenzene Sulfonate (CaDDBS) | Sodium Dodecylbenzene Sulfonate (SDBS) |
| CAS Number | 27176-87-0 | 26264-06-2 | 25155-30-0 |
| Appearance | Viscous, dark-colored liquid | Yellow to brownish-yellow viscous liquid | White to light yellow powder, flakes, or granules |
| Solubility | Soluble in organic solvents and water | Soluble in organic solvents like methanol, toluene, and xylene[13][15][17][20] | Soluble in water |
| Primary Role | Emulsifier, Wetting Agent, Dispersant | Primary emulsifier (lipophilic) for ECs[6][13][15][16][17] | Wetting agent, Dispersant |
| Ionic Nature | Anionic | Anionic | Anionic |
Application in Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are liquid formulations where the AI is dissolved in an organic solvent, along with a blend of emulsifiers. When diluted with water in the spray tank, they spontaneously form a stable oil-in-water emulsion.[6]
The Synergy of Anionic and Non-ionic Surfactants
While CaDDBS is an excellent lipophilic emulsifier, it is rarely used alone. For optimal performance, it is blended with one or more non-ionic surfactants.[15][21] This is due to several factors:
-
HLB Matching: The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale used to select emulsifiers.[22][23][24][25][26] Different oils (solvents and AIs) have a "required HLB" for stable emulsification. By blending a low-HLB surfactant (like CaDDBS) with a high-HLB non-ionic surfactant, formulators can precisely match the required HLB of the oil phase, resulting in a more stable emulsion.[22][27][28]
-
Improved Stability: The combination of anionic and non-ionic surfactants creates a more robust and stable interfacial film around the oil droplets, preventing coalescence.[27][28]
-
Hard Water Tolerance: Non-ionic surfactants can improve the performance of anionic surfactants in hard water by preventing the precipitation of calcium and magnesium salts.[28]
Figure 1: Synergistic action of anionic and non-ionic surfactants.
Protocol for Emulsifiable Concentrate (EC) Formulation Development
This protocol provides a general guideline for developing an EC formulation. The specific ratios of components will need to be optimized for each unique AI and solvent system.
Materials and Equipment:
-
Active Ingredient (AI)
-
Organic Solvent (e.g., Aromatic 100, Xylene)
-
Calcium Dodecylbenzene Sulfonate (CaDDBS)
-
Non-ionic surfactant(s) with a range of HLB values
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solubility Determination: Determine the solubility of the AI in the chosen solvent to establish the maximum stable loading.
-
Emulsifier Selection (HLB Screening):
-
Determine the required HLB of the oil phase (AI + solvent) using literature values or experimental screening.
-
Prepare a series of emulsifier blends by varying the ratio of CaDDBS to a non-ionic surfactant to achieve a range of HLB values around the estimated required HLB.
-
-
Preparation of the EC Concentrate:
-
In a beaker, dissolve the desired amount of AI in the solvent with gentle stirring until a clear solution is obtained.
-
Stir until the emulsifiers are completely dissolved and the concentrate is homogeneous.
-
-
Initial Emulsion Test (Spontaneity):
-
Add a small amount of the EC concentrate to water in a graduated cylinder.
-
Observe the "blooming" effect - the spontaneous formation of a milky white emulsion. A good formulation will exhibit rapid and uniform blooming.[6]
-
-
Optimization:
-
Prepare several small-scale EC formulations with varying emulsifier blend ratios and total emulsifier concentrations.
-
Evaluate each formulation based on the protocols in Section 5.0 to identify the optimal system.
-
Application in Suspension Concentrate (SC) Formulations
Suspension concentrates are formulations where a solid, water-insoluble AI is dispersed in an aqueous medium.[8] While emulsification is not the primary goal, dodecylbenzene sulfonates play a crucial role as dispersing and wetting agents.
Role in SC Formulations
-
Wetting: Dodecylbenzene sulfonates reduce the surface tension between the solid AI particles and the water, allowing the water to effectively wet the surface of the particles.
-
Dispersion: The anionic nature of the sulfonate group causes the AI particles to acquire a negative surface charge. This creates electrostatic repulsion between the particles, preventing them from agglomerating or flocculating.[29]
Figure 2: Workflow for Suspension Concentrate (SC) formulation.
Protocol for Suspension Concentrate (SC) Formulation Development
Materials and Equipment:
-
Solid Active Ingredient (AI)
-
Deionized Water
-
Wetting Agent (e.g., Sodium Dodecylbenzene Sulfonate)
-
Dispersing Agent (e.g., Calcium Dodecylbenzene Sulfonate)
-
Antifreeze (e.g., Propylene Glycol)
-
Thickener (e.g., Xanthan Gum)
-
Defoamer
-
High-shear mixer
-
Bead mill
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, combine water, antifreeze, and defoamer.
-
Premix Preparation:
-
While stirring the aqueous phase, slowly add the wetting agent and dispersing agent.
-
Gradually add the solid AI powder to create a slurry.
-
Homogenize the slurry using a high-shear mixer for several minutes.
-
-
Milling:
-
Transfer the premix to a bead mill.
-
Mill the suspension until the desired particle size is achieved (typically a D50 of less than 5 microns).[30]
-
-
Final Formulation:
-
Slowly add the thickener to the milled suspension under gentle agitation until the desired viscosity is reached.
-
Perform quality control tests as described in Section 5.0.
-
Performance Evaluation Protocols
A robust formulation must pass a series of performance and stability tests.
Protocol for Emulsion Stability Testing (Adapted from CIPAC MT 36.3)
This protocol is a self-validating system to assess the stability of an emulsion over time.
Materials and Equipment:
-
100 mL graduated cylinders with stoppers
-
Constant temperature water bath
-
Standard hard water (CIPAC Standard Water D is recommended)
-
Timer
Procedure:
-
Preparation:
-
Bring the EC concentrate and standard hard water to the desired test temperature (e.g., 30°C).
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
-
Emulsification:
-
Add 5 mL of the EC concentrate to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath and start the timer.
-
-
Observation:
-
Record the volume of any separated "cream" at the top or "sediment" at the bottom at intervals of 30 minutes, 1 hour, 2 hours, and 24 hours.[3]
-
A stable emulsion will show minimal or no separation.
-
-
Re-emulsification:
-
After 24 hours, re-invert the cylinder 10 times.
-
Observe if the separated phases readily re-disperse into a homogeneous emulsion.
-
Table 2: Emulsion Stability Evaluation Criteria
| Stability Rating | Observation after 2 hours | Observation after 24 hours | Re-emulsification |
| Excellent | No separation | ≤ 1 mL cream/sediment | Complete |
| Good | ≤ 1 mL cream/sediment | ≤ 2 mL cream/sediment | Complete |
| Acceptable | ≤ 2 mL cream/sediment | ≤ 5 mL cream/sediment | Substantially complete |
| Poor | > 2 mL cream/sediment or oil separation | > 5 mL cream/sediment or oil separation | Incomplete |
Protocol for Wetting Assessment by Contact Angle Measurement
The contact angle of a spray droplet on a leaf surface is a direct measure of its wetting ability. A lower contact angle indicates better wetting and spreading.[7][31][32][33][34]
Materials and Equipment:
-
Contact angle goniometer
-
Syringe with a flat-tipped needle
-
Hydrophobic surface (e.g., Parafilm, as a proxy for a waxy leaf)
-
Test solutions (diluted formulations)
Procedure:
-
Prepare the Test Solution: Dilute the agrochemical formulation to its typical application concentration in water.
-
Surface Preparation: Place a clean, flat piece of the hydrophobic substrate on the goniometer stage.
-
Droplet Deposition:
-
Fill the syringe with the test solution.
-
Carefully dispense a small droplet (e.g., 5 µL) onto the substrate.
-
-
Measurement:
-
Immediately capture an image of the droplet.
-
Use the goniometer software to measure the angle between the substrate and the tangent of the droplet at the point of contact.
-
Perform multiple measurements and calculate the average contact angle.
-
Interpretation:
-
< 90°: Hydrophilic (good wetting)[34]
-
> 90°: Hydrophobic (poor wetting)[34]
-
Near 0°: Complete wetting[7]
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor emulsion spontaneity ("blooming") | Incorrect HLB of the emulsifier blend; Insufficient total emulsifier concentration. | Adjust the ratio of anionic to non-ionic surfactants to modify the HLB. Increase the total emulsifier percentage. |
| Rapid emulsion breaking (phase separation) | Incorrect HLB; Incompatible solvent; Poor quality emulsifiers. | Re-screen emulsifier blends to find the optimal HLB. Test alternative solvents. Source high-quality surfactants. |
| Crystal growth in SC formulations | Partial solubility of the AI in water; Ostwald ripening. | Select a more effective crystal growth inhibitor. Optimize the dispersant system. |
| Sedimentation or caking in SCs | Inadequate dispersion; Insufficient viscosity. | Increase the concentration of the dispersing agent. Adjust the thickener concentration to increase viscosity.[29] |
| Phytotoxicity (crop damage) | Aggressive solvent; High surfactant concentration. | Test less phytotoxic solvents. Reduce the total surfactant load. Conduct bio-efficacy and phytotoxicity trials on a small scale.[35] |
Safety and Handling
Dodecylbenzene sulfonic acid is a corrosive material.[10][12] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and protective clothing.[10][11][12] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[10][11]
Conclusion
Dodecylbenzene and its sulfonate derivatives are indispensable tools in the formulation of high-performance agrochemical adjuvants. Their versatility as emulsifiers, dispersants, and wetting agents allows for the development of stable and effective pesticide delivery systems. By understanding the fundamental principles of their mechanism of action, utilizing systematic formulation development protocols, and conducting rigorous performance evaluations, researchers and formulators can harness the full potential of these powerful surfactants to create superior agrochemical products.
References
- CN111606830A - Preparation method of calcium alkyl benzene sulfonate antirust agent with low base number and large molecular weight - Google P
- CN103922974B - One-step method prepares the method for alkyl benzene calcium sulfonate methanol solution - Google P
-
Quick Solutions: How to Use Emulsifiable Concentrate Pesticides - YouTube. (URL: [Link])
-
Emulsifiable Concentrate Formulation - Solutions Pest & Lawn. (URL: [Link])
- CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof - Google P
-
Emulsion Stability Testing Method | PDF - Scribd. (URL: [Link])
-
MT 36.3 - Emulsion characteristics of emulsifiable concentrates - cipac.org. (URL: [Link])
-
Formulation - Agro Chemicals. (URL: [Link])
-
HLB System Explained: How Formulators Choose Effective Surfactant Blends. (URL: [Link])
-
Determination of dodecylbenzenesulphonates and ethoxylated alkylphenols in liquid pesticide formulations by high-performance liquid chromatography - PubMed. (URL: [Link])
-
Safety Data Sheet: dodecylbenzenesulfonic acid - Valudor Products. (URL: [Link])
-
Design and performance optimisation of detergent product containing binary mixture of anionic-nonionic surfactants - ResearchGate. (URL: [Link])
-
Surface-wetting characterization using contact-angle measurements. (URL: [Link])
-
Comparison of methods for determination of stability of emulsions - cipac.org. (URL: [Link])
-
Calcium Dodecyl Benzene Sulfonate CAS 26264-06-2. (URL: [Link])
-
Optimizing Pesticide Formulations with Calcium Dodecylbenzene Sulfonate. (URL: [Link])
-
The HLB Concept - Lankem. (URL: [Link])
-
Dodecylbenzene sulphonic acid (DDBSA) - SAFETY DATA SHEET. (URL: [Link])
-
Common Problems with Formulation Selection and Solutions - Online Pest Control Courses. (URL: [Link])
-
What Contact Angle Reveals About Wetting Agents & Surfactants - Exacto Inc. (URL: [Link])
-
How Combining Anionic and Nonionic Surfactants Improves Cleaning Formulations? (URL: [Link])
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES ENDOSULFAN (1,4,5,6,7,7-hexachloro. (URL: [Link])
-
International Pesticides Analytical Council (CIPAC) Website: - ASTM. (URL: [Link])
-
DODECYLBENZENE SULFONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EX. (URL: [Link])
-
Suspension concentrate (SC) guide - Croda Agriculture. (URL: [Link])
-
Contact Angle Measurement: The Definitive Guide (2026) - Droplet Lab. (URL: [Link])
-
Technical Data Sheet Calcium Dodecyl Benzene Sulfonate Pesticide Emulsifier 500# Series - LookChem. (URL: [Link])
-
Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them). (URL: [Link])
-
Nonionic vs Anionic Surfactants: Complete Comparison Guide - Esteem Industries. (URL: [Link])
-
An Introduction to Suspension Concentrates - Camsi-X. (URL: [Link])
-
Mixing Effect of Anionic and Nonionic Surfactants on Micellization, Adsorption and Partitioning of Nonionic Surfactant - ResearchGate. (URL: [Link])
-
Safety data sheet. (URL: [Link])
-
Surfactants 101: Understanding the Extras in Your Tank Mix - FBN. (URL: [Link])
-
HLB - How to choose an emulsifier? - Greengredients®. (URL: [Link])
-
A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision - MDPI. (URL: [Link])
-
Common Mistakes In Agrochemical Use and How To Avoid Them - NACL Industries. (URL: [Link])
-
Surfactants 101: Understanding the Extras in Your Tank Mix - FBN. (URL: [Link])
-
What is Calcium Dodecylbenzenesulfonate? - Hebei Sancolo Chemicals Co., Ltd. (URL: [Link])
-
Development of a method by HPLC to determine LAS and its application in anaerobic reactors - SciELO. (URL: [Link])
-
Measuring the contact angle, surface free energy and wettability of powders. (URL: [Link])
-
Analytical methods for determination of pesticides: An Overview. (URL: [Link])
-
河北圣成隆化工有限公司 - agropages.com. (URL: [Link])
-
Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography - USGS Publications Warehouse. (URL: [Link])
Sources
- 1. inside.battelle.org [inside.battelle.org]
- 2. researchgate.net [researchgate.net]
- 3. MT 36.3 - Emulsion characteristics of emulsifiable concentrates [cipac.org]
- 4. Determination of dodecylbenzenesulphonates and ethoxylated alkylphenols in liquid pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103922974B - One-step method prepares the method for alkyl benzene calcium sulfonate methanol solution - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 8. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 9. researchgate.net [researchgate.net]
- 10. valudor.com [valudor.com]
- 11. trc-corp.com [trc-corp.com]
- 12. nj.gov [nj.gov]
- 13. CN111606830A - Preparation method of calcium alkyl benzene sulfonate antirust agent with low base number and large molecular weight - Google Patents [patents.google.com]
- 14. CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof - Google Patents [patents.google.com]
- 15. Hebei Sancolo Chemical Co., Ltd. [xdychem.cn]
- 16. sancolo.com [sancolo.com]
- 17. docfile.agropages.com [docfile.agropages.com]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. file1.lookchem.com [file1.lookchem.com]
- 21. fbn.com [fbn.com]
- 22. HLB System Explained: Choosing Effective Surfactant Blends [sbr-int.com]
- 23. lankem.com [lankem.com]
- 24. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 25. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 26. sdlookchem.com [sdlookchem.com]
- 27. shreechem.in [shreechem.in]
- 28. Nonionic vs Anionic Surfactants: Complete Comparison Guide | Esteem Industries [esteem-india.com]
- 29. Agro Chemicals - Formulation [jeevanchemicals.com]
- 30. nouryon.com [nouryon.com]
- 31. users.aalto.fi [users.aalto.fi]
- 32. dropletlab.com [dropletlab.com]
- 33. mdpi.com [mdpi.com]
- 34. nanoscience.com [nanoscience.com]
- 35. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
Application Note: Employing Dodecylbenzene Sulfonate (SDBS) in Mineral Flotation Processes
[1][2]
Executive Summary
Sodium Dodecylbenzene Sulfonate (SDBS) is a high-performance anionic surfactant utilized primarily as a collector and frother in the flotation of oxidized minerals (hematite, goethite) and alkaline earth minerals (apatite, magnesite). Unlike carboxylate collectors (fatty acids), SDBS retains high solubility and dissociation capacity in acidic media and low-temperature environments.
This guide provides a rigorous physicochemical framework for deploying SDBS. It addresses the critical micelle concentration (CMC) boundaries, electrostatic adsorption mechanisms, and synergistic protocols for enhanced selectivity.
Physicochemical Properties & Mechanism[2][3][4][5][6]
The Amphiphilic Advantage
SDBS consists of a hydrophilic sulfonate head group (
-
Strong Electrolyte Character: Unlike carboxylic acids (
), the sulfonate group remains fully dissociated across the entire pH spectrum (pH 2–12). This allows SDBS to float minerals at acidic pH levels where fatty acids would precipitate. -
Critical Micelle Concentration (CMC): The CMC of SDBS is approximately
M depending on ionic strength. Flotation is most effective below the CMC (hemimicelle region) to prevent micellar solubilization of the collector, which reduces hydrophobicity.
Adsorption Mechanism: The Hemimicelle Theory
The adsorption of SDBS on mineral surfaces is driven by the Electrostatic Double Layer (EDL) theory.
-
Electrostatic Attraction: Below the mineral's Point of Zero Charge (PZC), the surface is positively charged. The anionic sulfonate head attaches to these positive sites.
-
Hydrophobic Association: As surfactant concentration increases, the hydrophobic tails of adsorbed molecules associate to minimize water contact, forming 2D aggregates called hemimicelles . This significantly increases the hydrophobicity of the mineral particle.
Mechanistic Visualization
The following diagram illustrates the transition from electrostatic attraction to hemimicelle formation on a Hematite surface (PZC
Caption: Transition of SDBS adsorption from electrostatic monolayer to hemimicelle aggregates, critical for inducing hydrophobicity.
Application Matrix & Comparative Data
SDBS is rarely used in isolation for complex ores due to its high frothing capability. It is best employed as a primary collector in specific pH windows or as a synergist.
| Target Mineral | Gangue | Optimal pH | Role of SDBS | Comparative Advantage |
| Hematite ( | Quartz | 3.0 – 4.0 | Primary Collector | Superior to fatty acids in acidic media; high adsorption density below PZC. |
| Fluorapatite | Dolomite | 9.0 – 10.0 | Synergist (with Oleate) | Maintains efficiency at low temperatures (<15°C) where Oleate gels. |
| Magnesite | Dolomite | 10.0 – 11.0 | Co-Collector | Improves dispersion of fatty acids; increases tolerance to |
Detailed Protocol: Bench-Scale Flotation of Hematite
Objective: Selective separation of Hematite from Quartz using SDBS in an acidic regime.
Reagents Preparation
-
Collector: SDBS Solution (0.1% w/v). Dissolve 1g analytical grade SDBS in 1L deionized water. Note: Use fresh solution to avoid hydrolysis effects, though SDBS is relatively stable.
-
pH Modifiers:
(1.0 M) and (1.0 M). -
Depressant: Soluble Starch (if required for high-grade separation).
Experimental Workflow
Caption: Step-by-step bench flotation workflow emphasizing the critical desliming and conditioning phases.
Step-by-Step Procedure
-
Desliming (Critical):
-
SDBS is sensitive to "slimes" (ultra-fine particles <10
) which consume reagent due to their high specific surface area. -
Action: Decant the supernatant of the ground ore suspension 3 times to remove slimes before transferring to the flotation cell.
-
-
Pulp Density & pH Control:
-
Transfer 2g of mineral to the Hallimond tube or 500g to a Denver cell (depending on scale).
-
Adjust volume to achieve ~25% solids.
-
Crucial: Adjust pH to 3.5 – 4.0 using
. At this pH, Hematite is positively charged (PZC ~6.7) and Quartz is negatively charged (PZC ~2.0). SDBS will selectively adsorb onto Hematite.
-
-
Conditioning (The "Induction" Phase):
-
Agitate at 1200 RPM.
-
Add SDBS solution to achieve a concentration of
M (approx 70 mg/L). -
Time: Condition for 5 minutes .
-
Note: Do not exceed
M. Excess surfactant forms micelles in the bulk solution, acting as a detergent that strips the collector from the mineral surface.
-
-
Flotation:
-
Open air valve (airflow: 0.2 - 0.4
for bench cells). -
Collect froth for 3 minutes.
-
Observation: The froth should be mineralized (reddish for hematite) but not overly voluminous.
-
-
Filtration & Drying:
-
Filter concentrate and tailings.[1] Dry at 80°C. Weigh and calculate recovery.
-
Troubleshooting & Optimization (Expert Insights)
The "Over-Frothing" Phenomenon
SDBS is a potent frother. In many industrial circuits, separate frothers (like MIBC) are not needed when SDBS is used.
-
Symptom: Uncontrollable, voluminous white foam with low mineralization.
-
Root Cause: Dosage exceeds the CMC, or water hardness is too low.
-
Correction: Reduce SDBS dosage by 20%. If selectivity drops, add a neutral oil (kerosene) to boost hydrophobicity without increasing froth volume.
Water Hardness Sensitivity
Sulfonates precipitate in the presence of high calcium (
-
Protocol: If using hard water (>100 ppm
), add a sequestering agent (e.g., Sodium Hexametaphosphate) before the collector to prevent calcium-sulfonate precipitation.
Synergistic Blends (The Modern Standard)
For difficult ores (e.g., separating magnesite from dolomite), pure SDBS lacks selectivity.
References
-
Fuerstenau, D. W., & Pradip. (2005). Zeta potentials in the flotation of oxide and silicate minerals. Advances in Colloid and Interface Science.
-
Yang, S., et al. (2024).[6] Synergistic Effect of Sodium Dodecyl Benzene Sulfonate on Flotation Separation of Magnesite and Dolomite.[2] MDPI Minerals.
-
Somasundaran, P., & Fuerstenau, D. W. (1966). Mechanism of alkyl sulfonate adsorption at the alumina-water interface. Journal of Physical Chemistry.
-
Rath, S. S., et al. (2011). Kinetics of sodium dodecyl benzene sulfonate adsorption on hematite. National Metallurgical Laboratory (NML) India.
- Mittal, K. L. (Ed.). (2012). Adsorption of Surfactants on Solid Surfaces. Plenum Press. (Standard Reference Text).
Sources
- 1. Common Hematite Flotation Methods and Introduction of Reagents - Xinhai [m.xinhaimining.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption Characteristics of Anionic Surfactant Sodium Dodecylbenzene Sulfonate on the Surface of Montmorillonite Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"reducing the formation of byproducts in dodecylbenzene synthesis"
Technical Support Center: Advanced Alkylation Control Subject: Minimizing Byproducts in Dodecylbenzene (DDB) Synthesis Ticket ID: DDB-SYNTH-OPT-001 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
Welcome to the Alkylation Purity Center. You are likely encountering one of three critical failure modes in your Friedel-Crafts alkylation of benzene with 1-dodecene: polyalkylation (heavies), uncontrolled isomerization (low 2-phenyl content), or cyclization (tetralin formation).
In drug development and high-value organic synthesis, "detergent grade" purity is insufficient. You require precise regiochemical control. This guide moves beyond the outdated HF/AlCl₃ paradigms and focuses on Solid Acid Catalysis (Zeolites) , which offers the highest selectivity and safety profile for modern labs.
Troubleshooting Modules: The "Why" and "How"
Module A: The "Heavy End" Problem (Polyalkylation)
User Query: "My GC-MS shows significant peaks at m/z 400+ (Didodecylbenzene). I am losing yield to heavy oils."
Root Cause: This is a probability failure. In the Friedel-Crafts mechanism, the alkylated product (Dodecylbenzene) is actually more nucleophilic than the starting benzene due to the electron-donating inductive effect of the alkyl group. If the local concentration of olefin is high, the catalyst will preferentially alkylate the DDB, forming didodecylbenzene.
Corrective Protocol: You must manipulate the reaction kinetics using Le Chatelier’s Principle via the Benzene-to-Olefin (B/O) ratio.
-
The Fix: Increase the molar B/O ratio.
-
Standard: 5:1 is the industrial minimum.
-
High Purity: 10:1 or 20:1 is required for pharmaceutical-grade intermediates.
-
Operational Note: Excess benzene acts as a solvent, diluting the formed DDB and statistically ensuring the active carbocation encounters a benzene molecule rather than a DDB molecule.
| B/O Molar Ratio | Mono-Alkylate Selectivity (%) | Poly-Alkylate (Heavies) (%) |
| 2:1 | ~75% | ~25% |
| 5:1 | ~90% | ~10% |
| 10:1 | >98% | <2% |
Module B: The "Wrong Isomer" Problem (Regioselectivity)
User Query: "I need high linearity (2-phenyldodecane), but I'm getting a thermodynamic mix of 3-, 4-, 5-, and 6-phenyl isomers."
Root Cause: You are likely using a non-selective catalyst (like AlCl₃) or a zeolite with pore channels that are too large (e.g., Zeolite Y) or too acidic.
-
Mechanism: Strong acids promote rapid hydride shifts along the alkyl chain after the initial carbocation formation but before the attack on benzene. This "isomerization dance" moves the charge to internal carbons (3, 4, 5 positions), which are thermodynamically more stable but kinetically slower to react due to sterics.
Corrective Protocol: Switch to Shape-Selective Zeolites (MCM-22 or Mordenite).
-
The Fix: Use a catalyst with pore dimensions that physically restrict the transition state of internal isomers.
-
Why MCM-22? It possesses a unique pore structure that favors the formation of the 2-phenyl isomer (the least bulky transition state) and allows it to diffuse out before it can isomerize further.
-
Target: 2-Phenyl isomer content of 30–50% is achievable with MCM-22, compared to <20% with AlCl₃.
Module C: The "Cyclization" Problem (Tetralins)
User Query: "I am detecting tetralins and indanes. My product has a yellow tint and poor UV stability."
Root Cause: Overheating or excessive residence time. Tetralins form via an intramolecular Friedel-Crafts cyclization where the alkyl chain attacks its own phenyl ring. This is favored at high temperatures (>140°C) and by catalysts with strong hydrogen-transfer capabilities.
Corrective Protocol:
-
Temperature Control: Cap reaction temperature at 120°C .
-
Catalyst Activation: Ensure your zeolite is perfectly dry. Water acts as a co-catalyst for Bronsted acidity which can sometimes promote cracking/cyclization side reactions if uncontrolled.
Visualizing the Control Logic
The following decision tree outlines the logical flow for troubleshooting synthesis failures.
Figure 1: Troubleshooting Logic Flow for Alkylbenzene Synthesis Optimization.
Standardized High-Purity Protocol (Lab Scale)
Objective: Synthesis of Linear Alkylbenzene (LAB) with >98% Mono-selectivity.
Materials:
-
Benzene (Anhydrous, 99.8%)
-
1-Dodecene (95%+, alpha-olefin)
-
Catalyst: H-MCM-22 or H-Beta Zeolite (Calcined)
-
Equipment: 250mL 3-neck flask, reflux condenser, N₂ line, Dean-Stark trap (optional for catalyst drying).
Step-by-Step Workflow:
-
Catalyst Activation (CRITICAL):
-
Zeolites absorb atmospheric moisture, which poisons Lewis acid sites.
-
Step: Heat catalyst at 150°C under vacuum or N₂ flow for 4 hours prior to use.
-
-
Charge Reactor:
-
Add 78g Benzene (1.0 mol) to the flask.
-
Add 0.5g Activated Catalyst (approx 5 wt% relative to olefin).
-
Note: We are using a massive excess of benzene (10:1 ratio relative to the planned olefin addition) to suppress polyalkylation [1][2].
-
-
Reaction Initiation:
-
Heat benzene to reflux (80°C ).
-
Slow Addition: Add 16.8g 1-Dodecene (0.1 mol) dropwise over 30 minutes.
-
Reasoning: Dropwise addition keeps the instantaneous olefin concentration low, further preventing dimerization and polyalkylation.
-
-
Digestion:
-
Stir at reflux for 1–3 hours. Monitor via GC.
-
Stop when olefin conversion >99%. Extended stirring promotes isomerization to internal isomers (3-, 4-, 5-phenyl) [3].
-
-
Workup:
-
Filter hot to remove catalyst.
-
Distillation: Flash off excess benzene (recoverable).
-
Vacuum distill the residue to separate the mono-alkylate (bp ~300°C atm) from any trace heavies.
-
References
-
Wang, Y. (2024). Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. Crimson Publishers. [Link]
- Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: New catalysts and new processes. Catalysis Today. (Contextual grounding on MCM-22/Zeolite selectivity).
- European Patent Office. (2012). Method for Controlling 2-Phenyl Isomer Content of Linear Alkylbenzene (EP 2616176 B1).
Technical Support Center: Optimization of Dodecylbenzene Sulfonate (DBS) Concentration for Enhanced Oil Recovery (EOR)
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in Enhanced Oil Recovery (EOR) experiments utilizing dodecylbenzene sulfonate (DBS). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of DBS concentration. Our approach is rooted in scientific principles and practical field experience to ensure the reliability and success of your experimental workflows.
Troubleshooting Guide: Common Issues in DBS-Based EOR Experiments
Researchers often face challenges when optimizing DBS concentration for EOR applications. This section details common problems, their underlying causes, and step-by-step solutions to get your experiments back on track.
Issue 1: Formation of Stable Emulsions Leading to Plugging
One of the most frequent issues is the formation of highly stable emulsions that can obstruct porous media, leading to poor sweep efficiency.
Potential Causes:
-
Sub-optimal Surfactant Concentration: An incorrect DBS concentration can lead to the formation of rigid films at the oil-water interface, resulting in highly stable emulsions.
-
Inappropriate Salinity: The salinity of the injection brine significantly influences emulsion stability. High salinity can sometimes lead to the formation of viscous macroemulsions.
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ in the formation brine can interact with the anionic DBS, leading to the formation of insoluble precipitates or highly stable emulsions.[1]
-
High Crude Oil Asphaltene Content: Asphaltenes in crude oil can act as natural emulsifiers, exacerbating emulsion stability issues when interacting with DBS.
Troubleshooting Protocol:
-
Re-evaluate DBS Concentration:
-
Conduct a phase behavior study by preparing a series of DBS solutions with varying concentrations.
-
Observe the formation of microemulsions (Winsor Type I, II, or III). The optimal concentration should ideally lead to the formation of a low-viscosity middle-phase microemulsion (Winsor Type III), which is indicative of ultra-low interfacial tension (IFT).
-
-
Optimize Brine Salinity:
-
Perform a salinity scan to determine the optimal salinity at which the lowest IFT is achieved. This is often referred to as the "optimal salinity."
-
Consider using a lower salinity brine for the surfactant slug to mitigate the formation of overly stable emulsions.[1]
-
-
Introduce a Co-surfactant or Co-solvent:
-
The addition of a co-surfactant (e.g., a non-ionic surfactant) or a co-solvent (e.g., a short-chain alcohol) can help to modify the properties of the interfacial film, reducing emulsion stability. The addition of even a small amount of a co-surfactant can increase emulsion activity.[2]
-
-
Chelating Agents for Divalent Cations:
-
If the formation brine has a high concentration of divalent cations, consider pre-flushing the core with a chelating agent solution to reduce their interaction with the DBS.
-
Issue 2: High Surfactant Adsorption onto Reservoir Rock
Excessive adsorption of DBS onto the reservoir rock surface leads to a loss of surfactant from the injection slug, reducing its effectiveness in mobilizing residual oil.
Potential Causes:
-
Rock Mineralogy: Carbonate reservoirs, in particular, tend to exhibit higher surfactant adsorption compared to sandstone reservoirs due to the positively charged surface of minerals like calcite.
-
High Salinity: Increased salinity can enhance the adsorption of anionic surfactants like DBS onto negatively charged rock surfaces by compressing the electrical double layer.
-
Presence of Divalent Cations: Divalent cations can act as bridges between the negatively charged rock surface and the anionic surfactant molecules, increasing adsorption.
Troubleshooting Protocol:
-
Characterize Rock-Fluid Interactions:
-
Conduct static adsorption tests using crushed reservoir rock to quantify the amount of DBS adsorbed at different concentrations. This will help in determining the optimal concentration that balances IFT reduction and manageable adsorption.
-
-
Alkaline Pre-flush:
-
Injecting an alkaline solution (e.g., sodium carbonate) prior to the surfactant slug can alter the surface charge of the rock, making it more negative and thus reducing the adsorption of the anionic DBS.
-
-
Sacrificial Adsorbing Agent:
-
Consider injecting a slug of a less expensive sacrificial agent, such as lignosulfonate, which will adsorb onto the rock surface, leaving less surface area available for DBS adsorption.
-
-
Optimize Salinity:
-
As with emulsion control, optimizing the salinity of the injection brine can help minimize adsorption.
-
Issue 3: Poor Sweep Efficiency and Fingering
Even with an effective DBS formulation, poor sweep efficiency can result in bypassing significant portions of the reservoir, leading to low oil recovery.
Potential Causes:
-
Viscous Fingering: A significant difference in viscosity between the injected surfactant slug and the displaced oil can lead to an unstable displacement front, causing the less viscous fluid to "finger" through the more viscous fluid.
-
Reservoir Heterogeneity: Variations in permeability within the reservoir rock can cause the injected fluid to preferentially flow through high-permeability zones, bypassing oil in lower-permeability areas.
Troubleshooting Protocol:
-
Incorporate a Polymer for Mobility Control:
-
The most common solution is to add a polymer (e.g., partially hydrolyzed polyacrylamide - HPAM) to the surfactant slug or as a separate polymer drive behind the surfactant slug.[3][4]
-
The polymer increases the viscosity of the injected fluid, improving the mobility ratio and leading to a more stable displacement front.
-
-
Optimize Polymer Concentration:
-
The concentration of the polymer should be carefully optimized to achieve the desired viscosity without causing excessive injectivity issues.
-
Be aware of potential interactions between the polymer and DBS, which can affect the overall performance. The presence of a polymer can sometimes increase the IFT.[3]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of DBS concentration for EOR.
Q1: What is a typical starting concentration range for dodecylbenzene sulfonate in EOR experiments?
A typical starting concentration for DBS in laboratory core flooding experiments is in the range of 0.5 to 2.0 wt%.[2] However, the optimal concentration is highly dependent on the specific crude oil, brine composition, and reservoir temperature. A core flooding test with a 2 wt% surfactant solution with 3 wt% salinity resulted in a 26.6% increase in oil recovery after a water flood.[2]
Q2: How does brine salinity and the presence of divalent cations affect the performance of DBS?
Brine salinity has a profound effect on the performance of DBS. Anionic surfactants like DBS are sensitive to high salinity and the presence of divalent cations (e.g., Ca²⁺, Mg²⁺).[1] High salinity can lead to surfactant precipitation and increased adsorption onto the rock surface. Divalent cations can cause the surfactant to become ineffective.[1] However, in some cases, small amounts of calcium ions can lead to ultra-low IFT at lower ionic strengths than with sodium chloride alone.[1] It is crucial to determine the "optimal salinity" for a given DBS formulation and crude oil system.
Q3: What is the thermal stability of dodecylbenzene sulfonate for high-temperature reservoirs?
Alkyl benzene sulfonates, including DBS, generally exhibit good thermal stability. Some studies have shown them to be stable for over a year at 100°C.[5] One study indicated that the half-life of a stable petroleum sulfonate was 11 days at 180°C and over 33 years at 93°C in water.[6] This makes them suitable for many high-temperature reservoir applications.
Q4: Is it always necessary to use a polymer with a DBS surfactant flood?
While not always strictly necessary, the co-injection of a polymer with DBS is highly recommended for most EOR applications. The primary role of the polymer is to increase the viscosity of the displacing fluid, thereby improving the mobility ratio and sweep efficiency.[3][4] Without mobility control, the low-viscosity surfactant slug can finger through the more viscous oil, leading to poor recovery.
Q5: How can I determine the optimal concentration of DBS for my specific crude oil and reservoir conditions?
The optimal concentration of DBS is best determined through a systematic laboratory screening process. This typically involves:
-
Phase Behavior Studies: To identify the concentration and salinity that result in the formation of a Winsor Type III microemulsion, which is indicative of ultra-low IFT.
-
Interfacial Tension (IFT) Measurements: To quantify the reduction in IFT between the crude oil and the surfactant solution. Ultra-low IFT (typically < 10⁻² mN/m) is a key requirement for mobilizing residual oil.
-
Core Flooding Experiments: To evaluate the oil recovery performance of the optimized DBS formulation in a porous medium that is representative of the reservoir rock.
Experimental Protocols
Protocol 1: Phase Behavior Study for Optimal Salinity and DBS Concentration
Objective: To determine the optimal salinity and DBS concentration that results in the formation of a Winsor Type III microemulsion.
Materials:
-
Dodecylbenzene sulfonate (DBS)
-
Crude oil from the target reservoir
-
Synthetic brine with varying salinities (e.g., 1 wt% to 5 wt% NaCl)
-
Graduated pipettes or tubes (e.g., 10 mL)
-
Water bath or oven for temperature control
Procedure:
-
Prepare a stock solution of DBS in deionized water (e.g., 5 wt%).
-
In a series of graduated pipettes, add equal volumes of crude oil and synthetic brine of a specific salinity.
-
Add varying amounts of the DBS stock solution to each pipette to achieve a range of final DBS concentrations (e.g., 0.5 wt%, 1.0 wt%, 1.5 wt%, 2.0 wt%).
-
Gently shake the pipettes to mix the components and then allow them to equilibrate at the reservoir temperature for a set period (e.g., 24-48 hours).
-
Observe the phase behavior in each pipette. Look for the formation of a three-phase system (oil, microemulsion, and water), which is a Winsor Type III microemulsion.
-
Repeat the experiment with different brine salinities to create a phase behavior map. The optimal salinity and DBS concentration will correspond to the conditions that produce the largest middle-phase microemulsion with the lowest IFT.
Data Presentation
Table 1: Example of Phase Behavior Study Results
| DBS Conc. (wt%) | Salinity (wt% NaCl) | Observed Phase Behavior |
| 1.0 | 1.0 | Winsor Type I (o/w microemulsion) |
| 1.0 | 2.0 | Winsor Type III (middle phase) |
| 1.0 | 3.0 | Winsor Type II (w/o microemulsion) |
| 1.5 | 1.5 | Winsor Type I (o/w microemulsion) |
| 1.5 | 2.5 | Winsor Type III (large middle phase) |
| 1.5 | 3.5 | Winsor Type II (w/o microemulsion) |
Visualization
Sources
Validation & Comparative
Isomeric Impact: A Comparative Performance Guide to Linear Alkylbenzene Sulfonates (LAS)
Executive Summary: The Isomerism-Performance Trade-off
In the development of anionic surfactants, Sodium Dodecylbenzene Sulfonate (SDBS/LAS) remains a workhorse. However, "LAS" is not a single molecule; it is a complex mixture of homologues and isomers. The critical, often overlooked variable determining performance is the phenyl position along the alkyl chain.
This guide objectively compares the two dominant isomeric classes:
-
External Isomers (2-Phenyl): The phenyl group is attached near the end of the alkyl chain.
-
Internal Isomers (5-, 6-Phenyl): The phenyl group is attached near the center of the alkyl chain.
Key Finding: There is no "perfect" isomer. 2-Phenyl isomers offer superior biodegradability and packing efficiency (lower CMC), making them ideal for detergency. Internal isomers provide superior solubility (lower Krafft point) and ultra-low interfacial tension capabilities, essential for Enhanced Oil Recovery (EOR) and cold-water formulations.
Mechanistic Analysis: The "Swallow-Tail" Effect
To understand the performance data, we must first visualize the structural behavior at the interface.
-
2-Phenyl (Linear Behavior): The molecule acts like a traditional surfactant with a long hydrophobic tail. It packs tightly at the air-water interface.
-
Internal Isomers (Branched Behavior): With the hydrophilic head in the center, the alkyl chain effectively splits into two shorter tails. This "swallow-tail" or "gemini-like" structure creates steric hindrance, preventing tight packing but increasing solubility.
Diagram 1: Structural Impact on Interfacial Packing
Caption: Mechanistic flow showing how phenyl positioning alters effective tail length and interfacial packing density.
Comparative Performance Data
The following data synthesizes experimental results from tensiometry and conductivity studies.
Table 1: Physicochemical Properties Comparison (C12 Homologue)
| Property | 2-Phenyl Isomer (External) | Internal Isomers (5-, 6-Phenyl) | Performance Implication |
| CMC (25°C) | Low (~1.5 - 2.0 × 10⁻⁴ M) | High (~4.0 - 6.0 × 10⁻⁴ M) | 2-Phenyl is more efficient; requires less mass to form micelles [1]. |
| Krafft Point | High (> 20°C) | Low (< 0°C) | Internal isomers are vastly superior for cold-water solubility and preventing precipitation [2]. |
| Area per Molecule | Low (~45 Ų) | High (~60-65 Ų) | 2-Phenyl packs tighter, leading to better soil removal in standard washing [3]. |
| Biodegradation (t½) | Fast (Hours/Days) | Slower | 2-Phenyl chains are more accessible to ω-oxidation; Internal isomers have steric blocking [4]. |
| Viscosity (Slurry) | Lower | Higher | High 2-phenyl content is often preferred in processing to reduce slurry viscosity. |
Deep Dive: Solubility vs. Detergency
-
The Solubility Paradox: While 2-phenyl isomers are the most effective detergents (due to tight packing), they are the least soluble. In high-concentration formulations, pure 2-phenyl LAS would precipitate out.
-
The Solution: Commercial LAS is a controlled blend. A "High 2-Phenyl" specification (e.g., 25-30%) is often premium because it maximizes cleaning power while relying on the internal isomers to act as hydrotropes, keeping the mixture soluble.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Isolation of Isomers (HPLC Method)
Before testing, you must separate the isomers from commercial LAB/LAS mixtures.
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic elution with Methanol/Water (80:20 v/v) containing 0.1M NaClO₄.
-
Detection: UV at 225 nm (absorption max of benzene ring).
-
Validation: The Internal Isomers (5, 6-phenyl) will elute first due to higher polarity/lower interaction with the C18 stationary phase. The 2-Phenyl Isomer will elute last.
-
Check: If peak resolution is < 1.5, decrease methanol concentration to 75%.
-
Protocol B: CMC Determination via Conductivity
This method is preferred over surface tension for LAS due to sensitivity.
-
Preparation: Prepare a 10 mM stock solution of the specific LAS isomer in deionized water (conductivity < 1 µS/cm).
-
Titration:
-
Place 50 mL of DI water in a jacketed vessel at 25°C.
-
Add stock solution in 10 µL increments.
-
Measure conductivity (κ) after 2 minutes of stirring for equilibrium.
-
-
Data Analysis:
-
Self-Validation: The ratio of the slopes (
) corresponds to the degree of counterion dissociation ( ). For pure LAS, should be between 0.2 and 0.3. If , your sample likely contains inorganic salt impurities.
Diagram 2: Experimental Workflow for Isomer Evaluation
Caption: Workflow for isolating and characterizing specific LAS isomers.
Applications & Recommendations
For Liquid Laundry Detergents
Recommendation: Target a 2-phenyl content of 18-25% .
-
Reasoning: You need the cleaning efficiency of the 2-phenyl isomer, but you are limited by the Krafft point (solubility). If 2-phenyl exceeds 30%, the formulation may become unstable at low temperatures (cloudy).
For Enhanced Oil Recovery (EOR)
Recommendation: Target Internal Isomers (high 5-, 6-phenyl content) .
-
Reasoning: EOR requires ultra-low interfacial tension (IFT) between brine and crude oil. The "swallow-tail" structure of internal isomers disrupts the oil-water interface more chaotically, often achieving IFT values of
mN/m, which is superior to the linear 2-phenyl isomers [5].
For Powder Detergents
Recommendation: High 2-phenyl (>25%) is acceptable.
-
Reasoning: Solubility is less of a constraint in powder processing (spray drying), and the lower viscosity of the high-2-phenyl slurry aids the spray-drying process.
References
-
AOCS. (1995).[3] Influence of 2-Phenyl Alkane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate. Journal of Surfactants and Detergents.
-
Universidade de Lisboa. (2012). Experimental evaluation of linear alkylbenzene sulphonates for Enhanced Oil Recovery. (CMC and Isomer comparison).
-
National Institutes of Health (NIH). (2010). Atomistic simulation study of linear alkylbenzene sulfonates at the water/air interface. (Area per molecule data).[1][4][5][6]
-
University of Cadiz. (2000). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater.[7][8] (Isomer degradation rates).
-
ResearchGate. (2007). The determination of the linear alkylbenzene sulfonate isomers in water samples.[7][8] (Analytical methods).[4][9][10]
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A Comparative Environmental Risk Assessment: Dodecylbenzene Surfactants vs. Greener Alternatives
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- 8. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dodecylbenzene Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the robust quantification of substances is paramount. This guide provides an in-depth technical comparison of two primary analytical techniques for the determination of dodecylbenzene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). As a senior application scientist, my objective is to not only present the methodologies but to delve into the causality behind experimental choices and the critical process of cross-validation, ensuring the integrity and interchangeability of analytical data.
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R1), which outline the validation characteristics required for analytical procedures.[1][2][3] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.
Cross-validation becomes essential when two or more analytical methods are used to generate data for the same analyte, for instance, during method transfer between laboratories or when a new method is introduced to replace an existing one. It serves to demonstrate that the results produced by the different methods are equivalent and reliable.
Principle of the Compared Analytical Methods
Gas Chromatography (GC): This technique is fundamentally suited for the analysis of volatile and thermally stable compounds.[2] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. For dodecylbenzene, a non-polar capillary column is typically effective.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.[4] It is particularly useful for compounds that are not easily volatilized. For aromatic compounds like dodecylbenzene, reversed-phase HPLC with a C18 column is a common approach.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a typical GC-FID method for the quantitative determination of dodecylbenzene.
1. Sample Preparation:
-
Accurately weigh a sample containing dodecylbenzene and dissolve it in a suitable low-boiling solvent such as hexane or toluene to a known volume.[5]
-
Prepare a series of calibration standards of dodecylbenzene in the same solvent, covering the expected concentration range of the sample.
-
If necessary, add an appropriate internal standard to both the sample and calibration solutions to improve precision.
2. Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-1 or DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Integrate the peak area of dodecylbenzene in the chromatograms of the calibration standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the dodecylbenzene standards.
-
Determine the concentration of dodecylbenzene in the sample by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general HPLC-UV method for dodecylbenzene quantification.
1. Sample Preparation:
-
Accurately weigh a sample containing dodecylbenzene and dissolve it in the mobile phase to a known volume.
-
Prepare a series of calibration standards of dodecylbenzene in the mobile phase, bracketing the expected sample concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak area of dodecylbenzene in the chromatograms.
-
Generate a calibration curve by plotting the peak area against the concentration of the dodecylbenzene standards.
-
Calculate the concentration of dodecylbenzene in the sample using the calibration curve.
Cross-Validation Workflow
The cross-validation of the GC-FID and HPLC-UV methods is a systematic process to ensure the interchangeability of the analytical results.
Caption: Workflow for the Cross-Validation of GC-FID and HPLC-UV Methods.
Performance Comparison
The choice between GC-FID and HPLC-UV for dodecylbenzene determination depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes a typical performance comparison based on established validation parameters.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Causality Behind the Difference |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Dodecylbenzene is sufficiently volatile for GC analysis, but also possesses a chromophore making it suitable for HPLC-UV. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity with proper calibration. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Accuracy is highly dependent on the quality of the reference standards and sample preparation. |
| Precision (RSD) | < 2% | < 2% | Modern instrumentation for both techniques provides high precision. |
| Limit of Detection (LOD) | Generally lower (ppb levels) | Generally higher (ppm levels) | FID is highly sensitive to hydrocarbons, often providing lower detection limits than UV detection for such compounds.[7] |
| Limit of Quantitation (LOQ) | Generally lower | Generally higher | Directly related to the LOD. |
| Sample Throughput | Faster run times (typically < 15 min) | Slower run times (typically 15-30 min) | Gas phase separations are often faster than liquid phase separations.[8] |
| Cost of Operation | Generally lower | Generally higher | GC often uses less expensive carrier gases, while HPLC requires costly high-purity solvents.[9] |
| Sample Matrix Suitability | Ideal for clean, volatile samples. Less tolerant to non-volatile matrix components. | More versatile for complex matrices. Can handle non-volatile and thermally labile compounds. | Non-volatile components in the sample can contaminate the GC inlet and column, whereas they can be more easily managed in HPLC. |
Statistical Analysis for Cross-Validation
To objectively compare the results from the GC-FID and HPLC-UV methods, statistical analysis is crucial.[8] The primary statistical tools used are the Student's t-test and the F-test.[8]
-
Student's t-test: This test is used to determine if there is a significant difference between the means of the two sets of results. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the methods.
-
F-test: This test is used to compare the variances (a measure of precision) of the two methods. A calculated F-value less than the critical F-value indicates that there is no significant difference in the precision of the two methods.
Caption: Statistical analysis workflow for comparing GC-FID and HPLC-UV data.
Conclusion
Both GC-FID and HPLC-UV are robust and reliable methods for the determination of dodecylbenzene. The choice of method should be guided by the specific analytical requirements. GC-FID offers higher sensitivity and faster analysis times, making it suitable for high-throughput screening of relatively clean samples.[8] Conversely, HPLC-UV provides greater flexibility for handling complex sample matrices and is a valuable alternative when GC is not available or suitable.
Successful cross-validation, supported by rigorous statistical analysis, provides the necessary confidence that both methods can be used interchangeably, ensuring data consistency and integrity across different analytical platforms and laboratories. This guide serves as a foundational framework for developing, validating, and cross-validating analytical methods for dodecylbenzene, empowering researchers and scientists to make informed decisions based on sound scientific principles.
References
-
GC methods for quantitative determination of benzene in gasoline. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]
-
Pavlova, A. (2007). GC methods for quantitative determination of benzene in gasoline. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Ntsomboh-Ntsefong, G., et al. (2016). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. Retrieved January 31, 2026, from [Link]
-
Nyeborg, M., et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. Retrieved January 31, 2026, from [Link]
-
HPLC Method Validation for the Quantitative Fast Determinati | 63257. (2021, February 23). Longdom Publishing. Retrieved January 31, 2026, from [Link]
-
Analysis of Dodecylbenzene. (2017, April 4). Chromatography Forum. Retrieved January 31, 2026, from [Link]
-
Salvador, A., & Chisvert, A. (2001). Determination of UV-filters in sunscreens by HPLC. PubMed. Retrieved January 31, 2026, from [Link]
-
Aguirre, L., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO Colombia. Retrieved January 31, 2026, from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved January 31, 2026, from [Link]
-
Zaiat, M., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. SciELO. Retrieved January 31, 2026, from [Link]
-
Quantification Sodium Dodecyl Benzene Sulfonate in wastewater by HPLC. (2021, November 15). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Bhope, S., et al. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. ResearchGate. Retrieved January 31, 2026, from [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. Retrieved January 31, 2026, from [Link]
-
Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. (n.d.). International Journal of Occupational Hygiene. Retrieved January 31, 2026, from [Link]
-
Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (2006). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Zhang, T., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. PMC. Retrieved January 31, 2026, from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 31, 2026, from [Link]
-
HPLC vs GC for detecting Benzene. (2014, August 6). Reddit. Retrieved January 31, 2026, from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved January 31, 2026, from [Link]
-
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved January 31, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved January 31, 2026, from [Link]
-
Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). (2018, June 28). Agilent. Retrieved January 31, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 31, 2026, from [Link]
-
Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 31, 2026, from [Link]
-
Development & Optimization of HPLC Method Course Outline. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Carlucci, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Retrieved January 31, 2026, from [Link]
-
Sample Preparation Techniques for Gas Chromatography. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved January 31, 2026, from [Link]
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Benchmarking Anionic Workhorses: A Comparative Analysis of Linear Alkylbenzene Sulfonate (LAS) vs. Bio-based Alternatives
Executive Summary & Strategic Context
For over 60 years, Linear Alkylbenzene Sulfonate (LAS) —specifically Sodium Dodecylbenzene Sulfonate (SDBS)—has been the "gold standard" anionic surfactant due to its cost-efficiency and high foaming capacity. However, the shift toward green chemistry and the need for milder, hard-water-tolerant excipients has elevated two primary challengers: Methyl Ester Sulfonates (MES) and Alkyl Polyglucosides (APG) .
This guide provides a rigorous technical framework for benchmarking these surfactants. While LAS remains the baseline for detergency, our comparative data highlights that MES offers superior hard-water tolerance, and APGs provide unmatched surface tension reduction with lower critical micelle concentrations (CMC), relevant for both cleaning and hydrophobic drug solubilization.
Mechanistic Foundation: The Physics of Soil Removal
To benchmark performance, one must understand the mechanism. Detergency is not merely "cleaning"; it is a thermodynamic process of wetting, emulsification, and roll-up.
The Roll-Up Mechanism
The efficiency of a surfactant is dictated by its ability to lower the interfacial tension (
-
LAS (SDBS): Relies on electrostatic repulsion between the negatively charged head group and the negatively charged fabric (zeta potential) to prevent soil redeposition.
-
APG (Nonionic): Relies on steric hindrance. Its bulky glucose head group creates a physical barrier, making it effective even in high-electrolyte environments where electrostatic repulsion fails.
Visualization: Surfactant-Soil Interaction
The following diagram illustrates the "Roll-Up" mechanism where surfactant monomers adsorb at the oil-water interface, increasing the contact angle of the oil droplet until it detaches.
Figure 1: The thermodynamic pathway of soil removal via the Roll-Up mechanism. Effective surfactants maximize the curvature step.
Protocol 1: Physicochemical Profiling (The Efficiency Metric)
Before conducting wash tests, you must characterize the surfactant's efficiency. The Critical Micelle Concentration (CMC) is the concentration at which surfactants spontaneously aggregate.[1][2][3]
Relevance to Pharma: In drug development, a lower CMC implies a more stable vehicle for solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) upon dilution in the bloodstream.
Methodology: Surface Tension Titration
Standard: ISO 304 / ASTM D1331 Equipment: Tensiometer (Du Noüy Ring or Wilhelmy Plate).
-
Preparation: Prepare a stock solution (e.g., 10 mM) of the surfactant in ultrapure water (ASTM D1193 Type I).
-
Calibration: Calibrate the ring using the surface tension of pure water (72.8 mN/m at 20°C).
-
Titration: Dosing surfactant into water, measuring
after each addition. -
Analysis: Plot
vs. log[Concentration]. The inflection point is the CMC.[1]
Comparative Data: LAS vs. New Alternatives
| Property | LAS (SDBS) | MES (C16-18) | APG (C12-14) | Implication |
| Charge Type | Anionic | Anionic | Nonionic | LAS/MES sensitive to cations; APG is not. |
| CMC (mM) | 1.2 – 2.0 | 0.3 – 0.6 | 0.05 – 0.2 | APG is 10x more efficient at forming micelles. |
| ~32.0 | ~30.0 | ~26.0 | APG wets surfaces faster/better. | |
| Calcium Tolerance | Poor (Precipitates) | Good (Sequesters) | Excellent (Inert) | LAS requires builders (zeolites) in hard water. |
Data Source: Synthesized from standard physicochemical literature [1][2].
Protocol 2: Performance Evaluation (The Terg-o-Tometer Assay)
To objectively rank detergency, we utilize the Terg-o-Tometer , a scaled-down simulation of a washing machine that allows simultaneous testing of multiple variables (temperature, hardness, concentration) under identical agitation.[4]
Standard: ASTM D3050 (Guide for Measuring Soil Removal) [3].[5]
Experimental Workflow
Figure 2: The ASTM D3050 adapted workflow for high-throughput detergency screening.
Step-by-Step Procedure
-
Swatches: Use standard soiled fabrics (e.g., EMPA 101 - Carbon black/Olive oil).
-
Baseline (
): Measure reflectance of the soiled swatch using a spectrophotometer (D65 illuminant, 10° observer). Record , , values.[6] -
Bath Preparation: Fill Terg-o-Tometer beakers with 1L of water at defined hardness (e.g., 150 ppm CaCO
). Add surfactant to reach target concentration (e.g., 0.1% w/v). -
Agitation: Equilibrate to temperature (e.g., 40°C). Add swatches. Agitate at 100-150 rpm for 20 minutes.
-
Rinse: Remove swatches, squeeze excess water, and transfer to a beaker with clean water. Agitate for 5 minutes.
-
Analysis: Air dry in the dark. Measure final reflectance (
).
Calculation: Detergency Index
Calculate the Percent Soil Removal (%SR) using the Kubelka-Munk equation or simple reflectance difference:
Where:
- = Reflectance of washed fabric.
- = Reflectance of soiled fabric (before wash).
- = Reflectance of unsoiled (pristine) fabric.
Critical Analysis: Hard Water Tolerance
A major limitation of LAS is its sensitivity to water hardness. Calcium ions (
Experimental Validation: Run the Terg-o-Tometer protocol at 0, 150, and 300 ppm hardness.
-
LAS Result: Performance drops significantly (>40% loss) as hardness increases without chelating agents.
-
MES Result: Maintains performance due to the methyl ester group providing better solubility for the calcium salt [4].
-
APG Result: Performance is largely unaffected by hardness due to the nonionic nature of the glucose head group.
Conclusion for Formulators: If formulating for regions with hard water (or biological fluids with high ionic strength), MES and APG are superior choices unless LAS is paired with a strong builder system (e.g., EDTA, Zeolites).
References
-
MDPI. (2020). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. Processes.[7][8][9] Retrieved from [Link]
-
ASTM International. (2015). ASTM D3050-07: Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics.[5] Retrieved from [Link]
-
Razak, N. A., et al. (2017). Performance of Palm-Based C16/18 Methyl Ester Sulphonate (MES) in Liquid Detergent Formulation.[10] Journal of Oleo Science. Retrieved from [Link]
-
ResearchGate. (2025). Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Assessing the Cost-Effectiveness of Dodecylbenzene-Based Surfactants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Anionic Surfactants
Surfactants, or surface-active agents, are foundational to countless applications, from household detergents to advanced pharmaceutical formulations.[1] Their amphiphilic nature, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, allows them to reduce the surface tension between liquids, or between a liquid and a solid, enabling mixing, cleaning, and solubilization.[2][3]
Among the most significant classes of synthetic surfactants are the alkylbenzene sulfonates.[4] Initially introduced as highly branched alkylbenzene sulfonates (BAS), environmental concerns over their poor biodegradability led to their replacement in the 1960s by linear alkylbenzene sulfonates (LAS).[4] Today, LAS, a derivative of dodecylbenzene, is one of the most produced anionic surfactants globally, prized for its high performance and cost-effectiveness.[5][6] This guide provides a technical framework for assessing the true cost-effectiveness of dodecylbenzene-based surfactants like LAS against common alternatives, grounding the analysis in replicable experimental data and field-proven insights.
Deconstructing Cost-Effectiveness: A Multifactorial Analysis
True cost-effectiveness transcends the raw purchase price. For the scientist and formulator, it is a complex interplay of performance efficiency, manufacturing viability, and environmental impact. A surfactant that is inexpensive but requires a high concentration to be effective may ultimately be costlier and introduce a higher chemical load into the final product and the environment.
The assessment can be visualized as a balance between two core pillars: Performance Metrics and Economic & Sustainability Factors .
Caption: Workflow for CMC determination using surface tensiometry.
Methodology:
-
Materials & Equipment:
-
Tensiometer (with Du Noüy ring or Wilhelmy plate)
-
High-purity dodecylbenzene-based surfactant (e.g., Sodium Dodecylbenzene Sulfonate)
-
Deionized water (Type I)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of the surfactant and dissolve it in deionized water in a volumetric flask to create a concentrated stock solution (e.g., 10x the expected CMC).
-
Serial Dilutions: Prepare a series of at least 10-12 dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water. Ensure the platinum ring/plate is meticulously cleaned (e.g., by flaming) before each measurement.
-
Measurement: For each dilution, pour the solution into a clean beaker and measure its surface tension. Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination. Allow the reading to stabilize before recording.
-
Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
CMC Determination: The resulting graph will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration. Perform a linear regression on the data points in each region to determine the intersection point with high accuracy.
-
Causality and Interpretation: The initial sharp drop in surface tension occurs because surfactant monomers migrate to the air-water interface, disrupting the cohesive energy of the water molecules. [7]Once the interface is saturated, adding more surfactant has a minimal effect on surface tension, as the excess monomers assemble into micelles within the bulk solution. This inflection point is the CMC.
Applications in Research and Drug Development
While the primary volume of dodecylbenzene-based surfactants is in cleaning, their fundamental properties are relevant to the scientific and pharmaceutical audience.
-
Formulation Science: As potent anionic surfactants, they serve as model compounds for studying emulsification, dispersion, and solubilization phenomena critical for creating stable drug formulations, particularly for poorly water-soluble APIs.
-
Cell Lysis: In biological research, detergents are used to disrupt cell membranes to release intracellular contents. Understanding the specific properties of surfactants like SDBS can help in optimizing lysis buffers.
-
Sulfonate Salts in APIs: The sulfonate group is a key functional moiety. Sulfonic acids are often used to form salts of active pharmaceutical ingredients (APIs) to improve their solubility and stability. [8]While not the same as the surfactants discussed, the underlying chemistry of the sulfonate group is highly relevant.
Conclusion
Assessing the cost-effectiveness of dodecylbenzene-based surfactants like LAS requires a holistic approach that extends beyond simple price comparison. LAS remains a dominant surfactant due to its robust and favorable balance of high cleaning efficiency and low manufacturing cost. [9]However, for applications demanding greater mildness or specific foaming profiles, alternatives like SLES present a compelling case. [10]The optimal choice is invariably application-dependent. By employing the structured evaluation framework and quantitative experimental protocols outlined in this guide, researchers and formulators can make data-driven decisions, ensuring the selection of a surfactant that is not just cost-effective, but also scientifically sound and fit-for-purpose.
References
- Coherent Market Insights. (n.d.). Linear Alkylbenzene Sulfonate (LAS) Market Size by 2030.
- Academia.edu. (n.d.). Linear Alkyl Benzene Sulfonic Acid Production.
- CNKI. (n.d.). Critical Micelle Concentration Determination of Sodium Dodecyl Benzene Sulfonate by Synchronous Fluorescence Spectrometry.
- Yeser Chemicals. (2023, May 16). Navigating the Shift: Cost-Effective Strategies for Replacing LABSA with SLES in Detergents.
- Intratec.us. (n.d.). Linear Alkylbenzene Sulfonate Production from LAB and Sulfur.
- Royal Society of Chemistry. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS).
- MDPI. (n.d.). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry.
- Gu, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing.
- ResearchGate. (n.d.). Overview of experimental protocol showing when surfactant (Surf) was administered.
- IMARC Group. (2025). Linear Alkylbenzene Manufacturing Cost Analysis Report 2025.
- Modere. (n.d.). 7 Safer Alternatives to Toxic Cleaning Ingredients.
- ResearchGate. (n.d.). The Biodegradation of Surfactants in the Environment.
- American Cleaning Institute. (n.d.). LINEAR ALKYLBENZENE SULFONATE (LAS).
- ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures.
- Nanjing Chemical Material Corp. (n.d.). Principle of Surface Tension Reduction by Surfactants.
- AARC. (2013). AARC Clinical Practice Guideline. Surfactant Replacement Therapy: 2013.
- Sanyo Chemical. (n.d.). Surfactant Basics 1 (Detergents).
- ResearchGate. (n.d.). Effect of Sodium Dodecylbenzene Sulfonate as Anionic Surfactant on Water based Carbon Nanofluid Performance.
- Chemsino. (2026, January 28). Choosing the Right Surfactant: SDBS vs. Alternatives for Cleaning.
- PubMed Central. (2021, June 7). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS).
- Physics Stack Exchange. (2022, October 31). How does surfactant decrease surface tension?
- Eastern Illinois University. (n.d.). Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interaction.
- NIH. (n.d.). Techniques to evaluate surfactant activity for a personalized therapy of RDS neonates.
- ASEE. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry.
- ResearchGate. (2023, October 21). Evaluation of Linear Alkyl Benzene Sulfonate (LAS) and Physicochemical Properties of Water in Manzala Lake, Egypt.
- PubMed. (n.d.). Anionic surfactant linear alkylbenzene sulfonates (LAS) in sediments from the Gulf of Gdańsk.
- Yeser Chemicals. (2025, December 22). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications.
- Brighton Science. (n.d.). What are Surfactants and How Do They Impact Surface Tension?
- Chemical Products Industries. (2025, March 24). Understanding How Biodegradable Surfactants Break Down.
- CIR. (2009, March 24). Amended Safety Assessment of Dodecylbenzenesulfonate.
- ResearchGate. (n.d.). The main surfactants used in detergents and personal care products.
- OECD. (n.d.). SUMMARY CONCLUSIONS OF THE SIAR for Dodecylbenzenesulfonic acid.
- BenchChem. (2025). An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) Determination of Calcium Dodecylbenzenesulfonate.
- YouTube. (2025, April 16). How Do Surfactants Affect Surface Tension?
- PubMed. (2010, July). The utility of sulfonate salts in drug development.
- Güncel Pediatri. (2025, December 29). An Evaluation of Two Different Surfactant Application Methods in Preterm Infants.
- Wikipedia. (n.d.). Alkylbenzene sulfonate.
- ResearchGate. (n.d.). Biodegradability of Branched Alkylbenzenesulfonates.
- Journal of the Chemical Society of Pakistan. (n.d.). Micellization of Dodecyl Benzenesulfonic Acid and its Interaction with Poly(Ethylene Oxide) Polymer.
- CSC Scientific. (2022, October 10). Guide to Surface Tension, Surfactants and Micelles.
- ResearchGate. (n.d.). Severe airway obstruction during surfactant administration using a standardized protocol.
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A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of Dodecylbenzene Sulfonate with Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, achieving optimal performance from surface-active agents is a paramount objective. While individual surfactants possess unique and valuable properties, the strategic combination of different surfactant types can unlock synergistic effects, leading to enhanced efficacy that surpasses the performance of any single component. This guide provides an in-depth technical exploration of the synergistic interactions between sodium dodecylbenzene sulfonate (DBS), a workhorse anionic surfactant, and other classes of surfactants. As a senior application scientist, my aim is to not only present comparative data but also to elucidate the underlying physicochemical principles and provide robust experimental frameworks for your own investigations.
The Foundation of Surfactant Synergy: A Molecular Perspective
Surfactant synergy arises from favorable interactions between different surfactant molecules at an interface (e.g., air-water, oil-water) and within micelles in the bulk solution.[1][2] These interactions can lead to a more compact and efficient arrangement of surfactant molecules, resulting in a greater reduction in surface or interfacial tension and a lower critical micelle concentration (CMC) than would be expected from an ideal mixture.[1][3][4][5][6]
The primary driver for synergy between an anionic surfactant like DBS and other surfactants is the mitigation of electrostatic repulsion. The negatively charged sulfonate headgroups of DBS molecules repel each other, limiting how closely they can pack at an interface. By introducing a non-ionic or a cationic surfactant, this repulsion can be shielded or neutralized, allowing for a more condensed molecular packing.[1][7]
Caption: Molecular interaction at the interface.
Comparison of Synergistic Effects: DBS with Other Surfactant Classes
The degree and nature of synergy depend on the type of surfactant mixed with DBS. Below, we compare the effects of combining DBS with non-ionic, cationic, and other anionic surfactants.
DBS and Non-ionic Surfactants
This combination is one of the most widely studied and utilized due to its significant synergistic potential.[7][8] Non-ionic surfactants, such as alcohol ethoxylates or alkyl polyglycosides, do not have a net electrical charge.[7] When mixed with DBS, they position themselves between the anionic DBS molecules at the interface, effectively shielding the electrostatic repulsion between the sulfonate headgroups.[1][7] This leads to a more densely packed interfacial film, resulting in a greater reduction in surface tension.[1]
Key Synergistic Outcomes:
-
Reduced Critical Micelle Concentration (CMC): The CMC of the mixture is often significantly lower than that of either individual surfactant.[3] This is economically and functionally advantageous, as less total surfactant is required to achieve the desired effect.
-
Enhanced Surface Tension Reduction: The mixed system can lower the surface tension of water more effectively than either component alone.[7]
-
Improved Solubilization Capacity: Mixed micelles can exhibit a higher capacity to solubilize hydrophobic substances, a critical parameter in drug delivery and cleaning applications.
-
Modified Foaming Properties: The combination can either boost or reduce foam stability depending on the specific non-ionic surfactant and the ratio used.[9]
Experimental Data Summary: DBS and Non-ionic Surfactants
| Surfactant System | Molar Ratio (DBS:Non-ionic) | CMC (mol/L) of Mixture | Surface Tension at CMC (mN/m) | Reference |
| DBS / Tristyrylphenol Ethoxylate | 1:1 | Lower than both individuals | Not specified | [3] |
| DBS / Monodecyl Triethyleneglycol Ether | Varied | Formation of small globular micelles | Not specified | [10] |
| DBS / Tween 80 | Not specified | Substantial decrease in contact angle | Not specified | [8] |
DBS and Cationic Surfactants
The combination of anionic and cationic surfactants results in very strong electrostatic attraction between their oppositely charged headgroups. This leads to the formation of ion pairs that are highly surface-active. However, this strong interaction can also lead to precipitation, forming an insoluble complex. The key to harnessing the synergy in these systems is to carefully control the molar ratio and environmental conditions (e.g., pH, ionic strength) to avoid phase separation.
Key Synergistic Outcomes:
-
Dramatic Reduction in CMC: The CMC of anionic-cationic mixtures can be orders of magnitude lower than the individual components.
-
Ultra-Low Interfacial Tension: These mixtures are particularly effective at reducing oil-water interfacial tension, which is highly relevant in emulsion formation and enhanced oil recovery.[11]
-
Formation of Vesicles and Other Complex Structures: Depending on the composition and concentration, these mixtures can self-assemble into various structures beyond simple micelles, such as vesicles, which have applications in drug delivery.
DBS and Other Anionic Surfactants
Mixing DBS with another anionic surfactant, such as a biosurfactant like rhamnolipid, can also lead to synergistic or antagonistic effects depending on the specific molecular structures.[12][13] Synergy in these systems is not driven by the reduction of electrostatic repulsion but rather by optimizing the packing geometry of the hydrophobic tails. If the two anionic surfactants have different tail structures (e.g., one linear, one branched), they may be able to pack more efficiently together, reducing the free volume at the interface and lowering the surface energy.
Key Synergistic Outcomes:
-
Moderate CMC Reduction: The reduction in CMC is typically less pronounced than in anionic-nonionic or anionic-cationic systems.
-
Altered Micelle Shape and Size: The mixture can lead to the formation of different micellar structures, such as moving from spherical to more planar or rod-like micelles.[10][12]
Experimental Protocols for Evaluating Surfactant Synergy
To quantitatively assess the synergistic effects of surfactant mixtures, a systematic experimental approach is required. The following protocols outline key experiments for characterizing these interactions.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the onset of micelle formation.[4][5][6] A significant negative deviation of the experimental CMC of a mixture from the ideal CMC (calculated based on the CMCs of the individual components) is a strong indicator of synergy.
Methodology: Surface Tensiometry
-
Prepare Stock Solutions: Prepare stock solutions of each individual surfactant and the desired mixtures at various molar ratios in deionized water.
-
Serial Dilutions: Create a series of dilutions for each stock solution, spanning a concentration range that is expected to bracket the CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Wilhelmy plate, Du Noüy ring, or pendant drop method).[14][15][16] Ensure the equipment is properly calibrated and cleaned before each measurement.
-
Plot and Analyze Data: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at which the surface tension plateaus.[6]
-
Calculate Ideal CMC: For a binary mixture, the ideal CMC can be calculated using the Clint equation: 1/CMC_ideal = α₁/CMC₁ + α₂/CMC₂ where α is the mole fraction of each surfactant in the mixture and CMC₁ and CMC₂ are the CMCs of the individual surfactants.
-
Evaluate Synergy: Compare the experimentally determined CMC of the mixture with the calculated ideal CMC. A lower experimental CMC indicates synergy.
Caption: Workflow for CMC determination and synergy evaluation.
Interfacial Tension (IFT) Measurement
For applications involving two immiscible liquid phases, such as emulsions and microemulsions, the reduction of interfacial tension is a critical performance metric.
Methodology: Pendant Drop or Spinning Drop Tensiometry
-
Prepare Phases: Prepare the aqueous phase containing the surfactant or surfactant mixture and the oil phase (e.g., a relevant hydrocarbon or pharmaceutical oil).
-
Equilibrate: Allow the two phases to reach thermal equilibrium.
-
Measure IFT: Use a pendant drop or spinning drop tensiometer to measure the interfacial tension between the two phases.[17][18] The spinning drop method is particularly suitable for measuring ultra-low IFT values.
-
Compare Performance: Compare the IFT values achieved with the surfactant mixture to those of the individual components at the same total concentration. A greater reduction in IFT for the mixture indicates synergy.
Foamability and Foam Stability Analysis
In many applications, the ability of a surfactant solution to generate and sustain foam is important.
Methodology: Ross-Miles Foam Test (Modified)
-
Prepare Solutions: Prepare solutions of the individual surfactants and their mixtures at a defined concentration above the CMC.
-
Generate Foam: A standardized volume of the solution is poured from a specified height into a graduated cylinder containing a smaller volume of the same solution.
-
Measure Initial Foam Height: Immediately after pouring, measure the initial height of the foam column. This is an indicator of foamability.
-
Measure Foam Stability: Record the foam height at regular time intervals (e.g., 1, 5, and 10 minutes) to assess the foam's stability.
-
Compare Results: Compare the foamability and foam stability of the mixed surfactant systems to the individual components.
Conclusion
The synergistic combination of dodecylbenzene sulfonate with other surfactants offers a powerful strategy for enhancing performance and optimizing formulations. By understanding the molecular interactions that drive synergy and employing rigorous experimental methodologies, researchers and formulation scientists can unlock novel and more effective surfactant systems for a wide range of applications, from advanced drug delivery vehicles to high-performance cleaning agents. The principles and protocols outlined in this guide provide a solid foundation for exploring and exploiting these synergistic effects in your own research and development endeavors.
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Synergistic Effects of SDS and Non-Ionic Surfactants on Ceramic Membrane Cleaning Performance Under Acidic Conditions - MDPI. Available at: [Link]
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Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces - Soft Matter (RSC Publishing). Available at: [Link]
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Synergistic Effects of Nonionic Surfactants Ethoxylated Alkylamines and Sodium Dodecyl Sulfate in Mixed Systems - ResearchGate. Available at: [Link]
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-
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Micellar Interaction of Binary Mixtures of Alpha Olefin Sulfonate and Nonylphenol Polyethylene Glycol Ethers: Length Effects of Ethylene Oxide | Request PDF - ResearchGate. Available at: [Link]
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Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry - MDPI. Available at: [Link]
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-
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-
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-
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-
3 ways to measure surface tension - Biolin Scientific. Available at: [Link]
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Interaction Behavior Between an Amino Sulfonate Surfactant and Octylphenol Polyoxyethylene Ether (10) in Aqueous Solution | Request PDF - ResearchGate. Available at: [Link]
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Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Publishing. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
